L-693612 hydrochloride
Description
Properties
CAS No. |
138301-72-1 |
|---|---|
Molecular Formula |
C14H25ClN2O5S3 |
Molecular Weight |
433.0 g/mol |
IUPAC Name |
(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C14H24N2O5S3.ClH/c1-3-6-16-12-8-10(5-4-7-21-2)23(17,18)14-11(12)9-13(22-14)24(15,19)20;/h9-10,12,16H,3-8H2,1-2H3,(H2,15,19,20);1H/t10-,12-;/m0./s1 |
InChI Key |
HRTKKCNBQAABDC-JGAZGGJJSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-693612 hydrochloride; |
Origin of Product |
United States |
Foundational & Exploratory
L-693,612 Hydrochloride: A Technical Overview of its Mechanism of Action as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively reduce IOP by decreasing the production of aqueous humor in the ciliary body of the eye. L-693,612 hydrochloride was developed as a topical CAI, aiming to provide a localized therapeutic effect and minimize the systemic side effects associated with orally administered CAIs. This guide delves into the molecular mechanism underpinning the therapeutic effect of L-693,612.
Core Mechanism of Action: Inhibition of Carbonic Anhydrase
The primary mechanism of action of L-693,612 hydrochloride is the inhibition of carbonic anhydrase enzymes, particularly the isoenzyme II, which is highly expressed in the ciliary processes of the eye.
The Role of Carbonic Anhydrase in Aqueous Humor Formation
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which subsequently dissociates into a bicarbonate ion (HCO₃⁻) and a proton (H⁺). In the ciliary epithelium, the production of bicarbonate is a crucial step in the secretion of aqueous humor. The movement of bicarbonate and other ions into the posterior chamber of the eye creates an osmotic gradient that draws water with it, thus forming the aqueous humor.
L-693,612 as an Inhibitor
L-693,612, as a carbonic anhydrase inhibitor, binds to the active site of the carbonic anhydrase enzyme, preventing it from catalyzing its substrate. This inhibition reduces the rate of bicarbonate formation in the ciliary epithelium. The subsequent decrease in ion and fluid transport across the ciliary processes leads to a reduction in the rate of aqueous humor secretion. This decrease in aqueous humor production results in a lowering of the intraocular pressure.
Signaling Pathway Diagram
Caption: Inhibition of Carbonic Anhydrase by L-693,612 in the Ciliary Epithelium.
Quantitative Data
A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for L-693,612 hydrochloride, such as IC₅₀ or Kᵢ values against different carbonic anhydrase isoforms. For drug development and research purposes, it is crucial to determine these values experimentally. The following table is a template for how such data, once obtained, should be structured.
| Carbonic Anhydrase Isoform | IC₅₀ (nM) | Kᵢ (nM) | Assay Condition | Reference |
| Human CA-I | Data not available | Data not available | Specify buffer, pH, temp. | [Citation] |
| Human CA-II | Data not available | Data not available | Specify buffer, pH, temp. | [Citation] |
| Human CA-IV | Data not available | Data not available | Specify buffer, pH, temp. | [Citation] |
| Human CA-IX | Data not available | Data not available | Specify buffer, pH, temp. | [Citation] |
| Human CA-XII | Data not available | Data not available | Specify buffer, pH, temp. | [Citation] |
Experimental Protocols
The following is a detailed, plausible experimental protocol for determining the inhibitory activity of L-693,612 hydrochloride against carbonic anhydrase. This protocol is based on the well-established esterase activity of carbonic anhydrase.
Principle of the Assay
Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. In the presence of an inhibitor like L-693,612, the enzymatic activity is reduced, leading to a decrease in the formation of p-nitrophenol. The inhibitory potency (IC₅₀) can be determined by measuring the enzyme activity at various concentrations of the inhibitor.
Materials and Reagents
-
Recombinant human carbonic anhydrase isoforms (e.g., CA-I, CA-II, CA-IV, etc.)
-
L-693,612 hydrochloride
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
-
Preparation of Reagents:
-
Prepare a stock solution of L-693,612 hydrochloride in DMSO.
-
Prepare a series of dilutions of L-693,612 from the stock solution in the assay buffer.
-
Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.
-
Dilute the recombinant carbonic anhydrase enzyme to the desired working concentration in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay buffer
-
Diluted L-693,612 solution (or vehicle control - DMSO in buffer)
-
Diluted carbonic anhydrase enzyme solution
-
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Experimental Workflow Diagram
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Conclusion
L-693,612 hydrochloride functions as a carbonic anhydrase inhibitor, a mechanism that is well-established for the reduction of intraocular pressure in the context of glaucoma. While specific quantitative data on its inhibitory potency is not publicly available, the experimental protocols outlined in this guide provide a robust framework for its characterization. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of its mechanism and the means to evaluate it. Further research to determine the specific inhibitory profile of L-693,612 against various carbonic anhydrase isoforms is essential for a complete understanding of its therapeutic potential and selectivity.
In-Depth Technical Guide: Isozyme Selectivity of L-693,612 Hydrochloride, a Carbonic Anhydrase Inhibitor
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative data on the inhibition constants (Ki or IC50 values) of L-693,612 hydrochloride against a broad range of human carbonic anhydrase (hCA) isozymes could not be located. This document, therefore, provides a detailed framework for understanding the importance of carbonic anhydrase isozyme selectivity, the experimental protocols used to determine it, and a hypothetical representation of such data, in the absence of specific values for L-693,612.
Introduction to Carbonic Anhydrases and the Significance of Isozyme Selectivity
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1] In humans, at least 15 different CA isozymes have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties. This diversity allows for precise regulation of pH and CO2 levels in different physiological contexts.
The major human CA isozymes can be broadly categorized as follows:
-
Cytosolic: hCA I, hCA II, hCA III, hCA VII
-
Membrane-bound: hCA IV, hCA IX, hCA XII, hCA XIV
-
Mitochondrial: hCA VA, hCA VB
-
Secreted: hCA VI
Given the ubiquitous nature of some isozymes (e.g., hCA II) and the specific upregulation of others in pathological conditions (e.g., hCA IX and hCA XII in tumors), the development of isozyme-selective inhibitors is a primary goal in drug discovery. A selective inhibitor can target the pathogenic isozyme while minimizing off-target effects that could arise from the inhibition of ubiquitously expressed isozymes, thereby improving the therapeutic window and reducing side effects.
L-693,612 hydrochloride is known as a topical carbonic anhydrase inhibitor, and understanding its selectivity profile is critical for elucidating its mechanism of action and predicting its therapeutic and adverse effects.
Quantitative Analysis of Inhibitor Potency and Selectivity
A key aspect of characterizing a carbonic anhydrase inhibitor is the quantitative determination of its binding affinity for various isozymes. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency of the inhibitor.
Table 1: Hypothetical Inhibition Profile of L-693,612 Hydrochloride against Human Carbonic Anhydrase Isozymes
| Isozyme | Inhibition Constant (Ki) in nM |
| hCA I | Data Not Available |
| hCA II | Data Not Available |
| hCA IV | Data Not Available |
| hCA IX | Data Not Available |
| hCA XII | Data Not Available |
Note: This table is for illustrative purposes only. Specific inhibition constants for L-693,612 hydrochloride are not publicly available.
Experimental Protocols for Determining Carbonic Anhydrase Inhibition
The determination of inhibition constants for carbonic anhydrase inhibitors involves enzymatic assays that measure the rate of CO2 hydration. A commonly used method is the stopped-flow spectrophotometry assay.
Stopped-Flow Assay for Measuring CO2 Hydration Activity
This method measures the initial rate of the CA-catalyzed CO2 hydration reaction by monitoring the change in pH.
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isozymes (hCA I, II, IV, IX, XII, etc.)
-
L-693,612 hydrochloride stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Buffer solution (e.g., Tris-HCl or HEPES at a specific pH, typically 7.4)
-
pH indicator (e.g., phenol red)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified hCA isozymes in the assay buffer. Prepare a series of dilutions of the L-693,612 hydrochloride stock solution.
-
Assay Mixture Preparation: In the stopped-flow instrument's syringes, one syringe contains the enzyme solution and the pH indicator, while the other contains the CO2-saturated water. For inhibition assays, the enzyme solution is pre-incubated with the inhibitor for a defined period before the reaction is initiated.
-
Reaction Initiation and Data Acquisition: The contents of the two syringes are rapidly mixed, initiating the CO2 hydration reaction. The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) as the pH of the solution decreases due to proton formation.
-
Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the absorbance change.
-
Determination of IC50 and Ki: The reaction is repeated with varying concentrations of the inhibitor. The IC50 value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for CO2.
Visualizing Selectivity and Experimental Workflow
Graphical representations are invaluable for conceptualizing the selectivity of an inhibitor and the experimental process.
Caption: Hypothetical selectivity profile of L-693,612 hydrochloride.
References
The Biological Activity of L-693612 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are ubiquitously expressed and play a critical role in a wide array of physiological and pathological processes, including respiration, pH homeostasis, ion transport, and bone resorption.[2] The inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a variety of diseases, including glaucoma, epilepsy, and certain types of cancer.[3]
L-693612 hydrochloride has been identified as an orally active and topical inhibitor of carbonic anhydrase.[4] This guide aims to consolidate the available scientific information regarding the biological activity of this compound to support ongoing research and drug development efforts.
Mechanism of Action
This compound exerts its biological effect by inhibiting the enzymatic activity of carbonic anhydrase. The general mechanism of action for carbonic anhydrase inhibitors involves the binding of the inhibitor to the zinc ion within the enzyme's active site. This interaction prevents the binding of the natural substrate, carbon dioxide, thereby blocking the catalytic cycle.[5]
The inhibition of carbonic anhydrase by L-693612 leads to several downstream physiological effects:
-
Alteration of pH Homeostasis: By preventing the formation of bicarbonate and protons, L-693612 can disrupt the cellular mechanisms that regulate intracellular and extracellular pH.[6] This is particularly relevant in the tumor microenvironment, which is often acidic.[2]
-
Reduction of Aqueous Humor Production: In the eye, carbonic anhydrase in the ciliary body is responsible for the secretion of bicarbonate ions, which drives the formation of aqueous humor. Inhibition of this process by compounds like L-693612 can lead to a reduction in intraocular pressure, a key therapeutic goal in the management of glaucoma.[7][8]
-
Diuretic Effect: In the kidneys, carbonic anhydrase plays a role in the reabsorption of bicarbonate in the proximal tubules. Inhibition of this enzyme leads to increased excretion of bicarbonate, sodium, and water, resulting in a diuretic effect.[9]
Quantitative Data
A thorough review of the available scientific literature did not yield specific quantitative data for the inhibitory activity of this compound, such as IC50 or Ki values, against specific carbonic anhydrase isoforms. While the compound is identified as a carbonic anhydrase inhibitor, its potency and selectivity profile remain to be publicly detailed.
For context, other well-characterized carbonic anhydrase inhibitors exhibit a wide range of potencies. For example, acetazolamide has Ki values of 250.0 nM for hCA I and 12.5 nM for hCA II.[10] Dorzolamide, a topical CA inhibitor, shows IC50 values of 0.18 nM and 6.9 nM against human carbonic anhydrase isoenzymes II and IV, respectively.[11]
Table 1: Pharmacokinetic Parameters of L-693612 in Rats (Oral Administration)
| Parameter | Value | Reference |
| Dose Range | 0.05 to 25 mg/kg | [4] |
| AUC Linearity | Linear up to 0.25 mg/kg | [4] |
| Clearance | Increases with dose (saturable binding to erythrocyte carbonic anhydrase) | [4] |
| Distribution | Primarily confined to blood volume at low doses; increased availability to peripheral tissues at high doses | [4] |
Signaling Pathways
The inhibition of carbonic anhydrase by this compound can impact several critical signaling pathways, particularly in the context of cancer and glaucoma.
pH-Dependent Signaling in Cancer
The tumor microenvironment is characterized by hypoxia and acidosis, which promote tumor progression and metastasis. Carbonic anhydrase isoforms, particularly CA IX and CA XII, are often overexpressed in tumors and contribute to the maintenance of an acidic extracellular pH while keeping the intracellular pH within a physiological range.[9] By inhibiting these enzymes, L-693612 can disrupt this pH balance, potentially leading to:
-
Inhibition of Tumor Growth and Metastasis: An increase in intracellular acidity and a decrease in extracellular acidity can inhibit tumor cell proliferation, invasion, and metastasis.[9]
-
Modulation of HIF-1 Signaling: Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that is activated under hypoxic conditions and upregulates the expression of genes involved in tumor survival, including CA IX.[2] Inhibition of CA IX activity can disrupt the adaptive response to hypoxia.
-
Impact on mTOR, NF-κB, and β-catenin Pathways: Carbonic anhydrase activity has been linked to the regulation of major signaling pathways involved in cell growth, inflammation, and development. For instance, inhibition of CA IX has been shown to enhance the efficacy of mTOR inhibitors.[12] Furthermore, CA2 inhibition has been demonstrated to suppress bladder cancer progression via the β-catenin signaling pathway.[5] CA XII has been shown to modulate the activity of the NF-κB pathway.[4]
Aqueous Humor Dynamics in Glaucoma
In the eye, the inhibition of carbonic anhydrase II in the ciliary processes by L-693612 is expected to reduce the production of aqueous humor. This leads to a decrease in intraocular pressure.[7] The signaling cascade involves the reduced formation of bicarbonate, which in turn decreases the transport of sodium and fluid into the posterior chamber of the eye.[7]
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The carbonic anhydrase inhibitor acetazolamide inhibits urinary bladder cancers via suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing of World-Approved Drugs for Potential Inhibition against Human Carbonic Anhydrase I: A Computational Study [mdpi.com]
- 7. gpnotebook.com [gpnotebook.com]
- 8. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. mdpi.com [mdpi.com]
- 10. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
L-693612 Hydrochloride: A Technical Guide on its Expected Effects on Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the effects of L-693612 hydrochloride on aqueous humor dynamics is limited. This document provides an in-depth guide based on its classification as a topical carbonic anhydrase inhibitor. The presented data and protocols are representative of this class of compounds and should be interpreted as a predictive framework rather than a direct report on this compound.
Executive Summary
This compound is identified as a potent, water-soluble carbonic anhydrase inhibitor. Based on the well-established mechanism of this drug class, it is anticipated to lower intraocular pressure (IOP) by reducing the production of aqueous humor. Carbonic anhydrase inhibitors act on the ciliary body epithelium to decrease the formation of bicarbonate ions, which in turn reduces fluid transport and, consequently, aqueous humor secretion. This guide outlines the theoretical mechanism of action, expected quantitative effects on aqueous humor dynamics, and standard experimental protocols for evaluating compounds of this nature.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrase is a critical enzyme in the ciliary processes responsible for catalyzing the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[1][2][3] The subsequent transport of bicarbonate ions is a key driver of aqueous humor secretion.[1] By inhibiting carbonic anhydrase, this compound is expected to disrupt this process, leading to a decrease in aqueous humor formation and a reduction in intraocular pressure.[1][2][4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for a topical carbonic anhydrase inhibitor like this compound in the ciliary epithelium.
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
An In-depth Technical Guide to the Research Applications of CAS Number 138301-72-1 (L-693612 Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 138301-72-1 is L-693612 hydrochloride. It is recognized as a potent, orally active, and topical inhibitor of carbonic anhydrase (CA).[1][2] Primarily investigated for its therapeutic potential in the field of ophthalmology, specifically for the management of glaucoma, this compound belongs to a class of drugs that target the carbonic anhydrase family of enzymes. This guide provides a comprehensive overview of its research applications, mechanism of action, relevant experimental protocols, and a framework for data presentation critical to its evaluation.
Mechanism of Action and Therapeutic Rationale
This compound exerts its pharmacological effects by inhibiting carbonic anhydrases, a group of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the context of glaucoma, the inhibition of carbonic anhydrase II (CA-II), an isoform highly expressed in the ciliary body of the eye, is of particular importance.
The production of aqueous humor, the clear fluid filling the front part of the eye, is a bicarbonate-dependent process. By inhibiting CA-II in the ciliary epithelium, this compound reduces the formation of bicarbonate ions. This, in turn, suppresses the secretion of aqueous humor, leading to a decrease in intraocular pressure (IOP), a major risk factor for the progression of glaucomatous optic neuropathy.
Research Applications
The primary research application of this compound is as a pharmacological tool for studying the role of carbonic anhydrase in ocular physiology and pathology. Its potential as a topical anti-glaucoma agent has been a key area of investigation. Research applications include:
-
Glaucoma Research: this compound is utilized in preclinical models of glaucoma to evaluate the efficacy of topical carbonic anhydrase inhibition in lowering IOP. These studies are crucial for understanding the dose-response relationship, duration of action, and potential side effects of this class of drugs.
-
Ocular Blood Flow Studies: Beyond IOP reduction, research has explored the effects of topical carbonic anhydrase inhibitors on ocular hemodynamics. Such studies aim to determine if these compounds can improve blood flow to the optic nerve head, which could provide an additional neuroprotective benefit in glaucoma.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Investigations into the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for optimizing its formulation and dosing regimen for topical delivery. A study by Woolf et al. focused on the simultaneous determination of L-693,612 and its potential metabolites in human whole blood.
Data Presentation: Inhibitory Activity
Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms (Kᵢ, nM)
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IV (Membrane-bound) | hCA IX (Transmembrane) | hCA XII (Transmembrane) |
| Dorzolamide | 250 | 3.5 | 54 | 25 | 5.7 |
| Brinzolamide | 3,100 | 3.1 | 42 | 29 | 5.0 |
| L-693612 HCl | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Lower Kᵢ values indicate higher inhibitory potency.
Table 2: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms (IC₅₀, nM)
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IV (Membrane-bound) | hCA IX (Transmembrane) | hCA XII (Transmembrane) |
| Dorzolamide | ~1,000 | 10 | ~200 | ~100 | ~20 |
| Brinzolamide | >10,000 | 8 | ~150 | ~120 | ~18 |
| L-693612 HCl | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Lower IC₅₀ values indicate higher inhibitory potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize carbonic anhydrase inhibitors like this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This is the gold-standard method for measuring the direct inhibition of the physiological reaction catalyzed by carbonic anhydrase.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator, and the initial rate of the reaction is determined.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IV, IX, XII)
-
Buffer (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate all solutions to the desired temperature (typically 25°C).
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In the stopped-flow instrument, one syringe contains the enzyme solution (with or without the inhibitor) in buffer with the pH indicator.
-
The second syringe contains the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time (milliseconds to seconds) at its λmax.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value by plotting the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
Carbonic Anhydrase Inhibition Assay (Colorimetric Esterase Assay)
This is a high-throughput-compatible secondary assay that measures the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase can hydrolyze certain esters, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms
-
Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4)
-
Substrate: p-nitrophenyl acetate (p-NPA)
-
This compound (or other test inhibitors)
-
96-well microplates
-
Microplate reader
Procedure:
-
Add assay buffer, enzyme solution, and various concentrations of the inhibitor to the wells of a 96-well plate.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (p-NPA) to all wells.
-
Immediately measure the increase in absorbance at 400 nm over time in a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the IC₅₀ value by plotting the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
Conclusion
This compound (CAS 138301-72-1) is a valuable research tool for investigating the therapeutic potential of carbonic anhydrase inhibition, particularly in the context of glaucoma. While detailed in vitro inhibitory data for this specific compound is not widely published, the established methodologies for characterizing carbonic anhydrase inhibitors provide a clear path for its further evaluation. The experimental protocols and data presentation formats outlined in this guide offer a robust framework for researchers and drug development professionals working with this compound and other novel carbonic anhydrase inhibitors. Further research to elucidate its precise inhibitory profile against a panel of human carbonic anhydrase isoforms is warranted to fully understand its therapeutic potential and selectivity.
References
L-693,612 Hydrochloride in Glaucoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the application of L-693,612 hydrochloride in glaucoma is limited. This guide provides a comprehensive overview based on its classification as a carbonic anhydrase inhibitor and the established role of this drug class in glaucoma therapy. The experimental protocols and quantitative data presented are representative of topical carbonic anhydrase inhibitors and should be considered as a general framework for the potential evaluation of L-693,612 hydrochloride.
Introduction to L-693,612 Hydrochloride and its Therapeutic Rationale in Glaucoma
L-693,612 hydrochloride is identified as a potent, orally and topically active carbonic anhydrase inhibitor (CAI).[1] The primary and only modifiable risk factor for the progression of glaucoma is elevated intraocular pressure (IOP).[2][3][4][5][6][7][8][9] Carbonic anhydrase inhibitors constitute a key class of drugs used in the management of glaucoma.[10][11][12][13][14] Their therapeutic effect is achieved by reducing the production of aqueous humor, the fluid within the eye, which in turn lowers IOP.[12][14]
Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells and their axons, leading to optic nerve damage and irreversible vision loss.[5][7][9][15] By reducing IOP, the mechanical stress on the optic nerve head is alleviated, slowing the progression of the disease.
Topical carbonic anhydrase inhibitors, such as dorzolamide and brinzolamide, are well-established in glaucoma therapy, often used as adjunctive therapy to other classes of drugs like beta-blockers and prostaglandin analogs.[10][11] They typically achieve a 15-20% reduction in IOP.[11] Given that L-693,612 is a topical carbonic anhydrase inhibitor, it holds potential as a research compound for the treatment of glaucoma.
Mechanism of Action: Carbonic Anhydrase Inhibition in the Eye
The ciliary body in the eye is responsible for the production of aqueous humor.[16] This process is dependent on the enzyme carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to carbonic acid. The subsequent formation of bicarbonate ions is a crucial step in the secretion of aqueous humor.
By inhibiting carbonic anhydrase in the ciliary epithelium, L-693,612 hydrochloride would reduce the formation of bicarbonate ions. This slows the rate of aqueous humor secretion, leading to a decrease in intraocular pressure.[12][17]
Quantitative Data for Topical Carbonic Anhydrase Inhibitors
| Parameter | Dorzolamide | Brinzolamide |
| Concentration | 2% | 1% |
| Dosing Frequency | Three times daily (as monotherapy) | Three times daily (as monotherapy) |
| IOP Reduction | 15-20% | 15-20% |
| Adjunctive IOP Reduction | Additional 10-15% with a beta-blocker | Additional 10-15% with a beta-blocker |
Experimental Protocols for Glaucoma Research
The evaluation of a novel topical carbonic anhydrase inhibitor such as L-693,612 hydrochloride for glaucoma would typically follow a phased experimental approach, from preclinical studies to clinical trials.
Preclinical Evaluation
Objective: To determine the efficacy, safety, and pharmacokinetic profile of L-693,612 hydrochloride in animal models.
Methodology:
-
In Vitro Carbonic Anhydrase Inhibition Assay:
-
Purpose: To determine the inhibitory potency (IC50) of L-693,612 against relevant carbonic anhydrase isoenzymes (e.g., CA-II and CA-IV).
-
Protocol: A standard esterase assay using p-nitrophenyl acetate as a substrate can be employed. The rate of p-nitrophenol formation is measured spectrophotometrically in the presence and absence of varying concentrations of L-693,612.
-
-
Ocular Pharmacokinetic Studies in Rabbits:
-
Purpose: To assess the penetration and distribution of L-693,612 into the aqueous humor and ciliary body following topical administration.
-
Protocol: A single topical dose of a formulated L-693,612 solution is administered to the eyes of New Zealand white rabbits. Aqueous humor and ciliary body tissue samples are collected at various time points and the concentration of L-693,612 is quantified using a validated analytical method such as LC-MS/MS.
-
-
Efficacy Studies in a Rabbit Model of Ocular Hypertension:
-
Purpose: To evaluate the IOP-lowering effect of L-693,612.
-
Protocol: Ocular hypertension is induced in rabbits (e.g., via water loading or alpha-chymotrypsin injection). IOP is measured at baseline and at multiple time points following topical administration of L-693,612, a vehicle control, and a positive control (e.g., dorzolamide).
-
-
Ocular Tolerability Studies:
-
Purpose: To assess the safety and comfort of the L-693,612 formulation.
-
Protocol: The formulation is administered to rabbit eyes one or more times daily for a specified period (e.g., 28 days). The eyes are examined for signs of irritation, such as redness, swelling, and discharge, using a standardized scoring system (e.g., Draize test). Histopathological examination of ocular tissues is performed at the end of the study.
-
Clinical Evaluation
Objective: To determine the safety and efficacy of L-693,612 hydrochloride in human subjects with glaucoma or ocular hypertension.
Methodology:
-
Phase I Clinical Trial:
-
Purpose: To assess the safety, tolerability, and pharmacokinetics of L-693,612 in a small group of healthy volunteers.
-
Protocol: Single and multiple ascending doses of the L-693,612 ophthalmic solution are administered. Subjects are monitored for adverse events, and blood and urine samples are collected to assess systemic exposure.
-
-
Phase II Clinical Trial:
-
Purpose: To evaluate the dose-response relationship and preliminary efficacy of L-693,612 in patients with open-angle glaucoma or ocular hypertension.
-
Protocol: A randomized, double-masked, placebo- or active-controlled trial is conducted. Patients are assigned to different dose groups of L-693,612. IOP is measured at multiple time points over a specified treatment period.
-
-
Phase III Clinical Trial:
-
Purpose: To confirm the efficacy and safety of the selected dose of L-693,612 in a larger patient population.
-
Protocol: Large-scale, randomized, double-masked, active-controlled trials are conducted to compare L-693,612 to the standard of care. The primary endpoint is the mean change in IOP from baseline. Long-term safety is also assessed.
-
Conclusion
L-693,612 hydrochloride, as a carbonic anhydrase inhibitor, represents a compound of interest for glaucoma research. While specific studies on its efficacy and safety in this indication are not widely published, the well-established mechanism of action of CAIs provides a strong rationale for its investigation. The experimental framework outlined in this guide, based on standard practices for the development of ophthalmic drugs, offers a roadmap for the systematic evaluation of L-693,612 hydrochloride as a potential therapeutic agent for glaucoma. Further research is warranted to elucidate its specific pharmacological profile and clinical utility.
References
- 1. immunomart.com [immunomart.com]
- 2. Mednet - CME, CHE | Implications of Intraocular Pressure and Ocular Blood Flow in Glaucoma [mednet.ca]
- 3. Ocular Hypertension: Causes, Symptoms, Tests, and Treatment [webmd.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Glaucoma | National Eye Institute [nei.nih.gov]
- 6. What Is Ocular Hypertension? - American Academy of Ophthalmology [aao.org]
- 7. Glaucoma: Causes, Types, Symptoms, Diagnosis, and Treatment [webmd.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Glaucoma - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 10. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 14. achieveeye.com [achieveeye.com]
- 15. Understanding Glaucoma: Symptoms, Causes, Diagnosis, Treatment - American Academy of Ophthalmology [aao.org]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. trc-p.nl [trc-p.nl]
L-693612 Hydrochloride and Intraocular Pressure Reduction: A Technical Guide on Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of topical carbonic anhydrase inhibitors (CAIs) in the reduction of intraocular pressure (IOP), with a specific focus on the investigational compound L-693612 hydrochloride. While publicly available data on the topical efficacy of this compound is limited, this guide leverages comprehensive information on established topical CAIs, such as dorzolamide and brinzolamide, to detail the mechanism of action, experimental protocols, and quantitative outcomes relevant to this class of drugs.
Introduction to Carbonic Anhydrase Inhibitors in Glaucoma Management
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and its reduction is the primary therapeutic goal.[1][2] Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by reducing the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[2][3]
Initially available as systemic medications, the use of CAIs was often limited by side effects.[4] The development of topical formulations, such as dorzolamide and brinzolamide, represented a significant advancement, offering localized efficacy with an improved safety profile.[4] this compound is identified as a potent, water-soluble carbonic anhydrase inhibitor that has been investigated for its potential in IOP reduction.
Mechanism of Action: Inhibition of Aqueous Humor Production
The primary mechanism by which topical CAIs lower IOP is the inhibition of carbonic anhydrase isoenzymes located in the ciliary processes of the eye.[4] The ciliary body is responsible for the production of aqueous humor.[3]
The formation of aqueous humor is a complex process involving the transport of ions and water across the ciliary epithelium. Carbonic anhydrase, particularly isoenzymes II and IV, plays a crucial role in catalyzing the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[4][5] These ions are essential for the subsequent movement of electrolytes and water that constitute the aqueous humor.
By inhibiting carbonic anhydrase, CAIs disrupt this fundamental process, leading to a decrease in the rate of aqueous humor secretion and, consequently, a reduction in intraocular pressure.[6]
Preclinical Data on Topical Carbonic Anhydrase Inhibitors
While specific data on the topical application of this compound for IOP reduction is not extensively available in public literature, studies on dorzolamide and brinzolamide provide valuable insights into the efficacy of this drug class.
Quantitative Data on Intraocular Pressure Reduction
The following tables summarize the IOP-lowering effects of dorzolamide and brinzolamide in various preclinical models.
Table 1: Effect of Dorzolamide on Intraocular Pressure in Animal Models
| Animal Model | Drug Concentration & Dosing | Mean IOP Reduction | Reference |
| Cats with Primary Congenital Glaucoma | 2% Dorzolamide, three times daily | ~45% | [3] |
| DBA/2J Mice (9-month-old) | 2% Dorzolamide, single dose | Significant reduction from baseline | [7] |
| Glaucomatous Beagles | 2% Dorzolamide, twice daily | 10.4 +/- 2.0 mmHg by day 5 | [6] |
| Glaucomatous Beagles | 2% Dorzolamide, three times daily | 13.9 +/- 2.7 mmHg by day 5 | [6] |
Table 2: Effect of Brinzolamide on Intraocular Pressure in Animal Models
| Animal Model | Drug Concentration & Dosing | Outcome | Reference |
| Rabbits | 1% Brinzolamide Liquid Crystalline Nanoparticles | Better therapeutic potential than commercial product | [4] |
| Glaucoma or Ocular Hypertension Patients (Human) | 1% Brinzolamide as add-on to Prostaglandin Analogues | Similar efficacy to Timolol as add-on therapy | [8] |
Pharmacokinetics of this compound
A study on the oral administration of L-693612 in rats revealed dose-dependent pharmacokinetics. The area under the blood concentration-time curve (AUC) increased linearly with doses up to 0.25 mg/kg.[9] At higher doses, the blood clearance increased due to the saturation of binding to erythrocyte carbonic anhydrase.[9] This suggests that at lower concentrations, the compound is extensively bound to carbonic anhydrase in red blood cells.[9] While this study provides valuable pharmacokinetic information, data on the topical absorption and distribution of L-693612 in ocular tissues is needed to fully understand its potential as a topical agent for glaucoma.
Experimental Protocols
The following section outlines a representative experimental protocol for evaluating the efficacy of a topical carbonic anhydrase inhibitor in a preclinical glaucoma model, based on methodologies reported for dorzolamide and brinzolamide studies.
Animal Models
Various animal models are utilized to study glaucoma and the effects of IOP-lowering drugs. These include:
-
Cats with primary congenital glaucoma: This model presents a naturally occurring form of glaucoma.[3]
-
DBA/2J mice: This inbred mouse strain develops a progressive, age-related increase in IOP and optic nerve degeneration, mimicking human pigmentary glaucoma.[7]
-
Glaucomatous Beagles: These dogs have a hereditary form of open-angle glaucoma.[6]
-
Rabbits: Often used for initial safety and efficacy studies due to their large eye size and ease of handling.[4]
Drug Administration and IOP Measurement
-
Drug Formulation: The active pharmaceutical ingredient (e.g., this compound) is typically formulated as a sterile ophthalmic solution or suspension at a specified concentration (e.g., 1% or 2%). The vehicle used in the control group is the same formulation without the active ingredient.
-
Dosing Regimen: A single drop (typically 30-50 µL) of the test or vehicle solution is administered topically to the eye(s) of the animal. The frequency of administration can vary from a single dose to multiple times a day (e.g., twice or three times daily) for a specified duration.
-
IOP Measurement: Intraocular pressure is measured at baseline and at various time points after drug administration using a tonometer suitable for the animal model (e.g., rebound tonometer for mice, applanation tonometer for larger animals). Measurements are often taken by an individual masked to the treatment groups to minimize bias.
Conclusion
Topical carbonic anhydrase inhibitors are a well-established class of medications for the management of glaucoma, effectively lowering intraocular pressure by reducing aqueous humor production. While this compound has been identified as a potent CAI, further studies detailing its topical efficacy, safety, and pharmacokinetic profile in the eye are needed to fully elucidate its therapeutic potential. The extensive preclinical and clinical data available for dorzolamide and brinzolamide provide a strong foundation and valuable comparative framework for the continued investigation of new topical CAIs like this compound in the pursuit of improved glaucoma therapies.
References
- 1. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of dorzolamide 2% on circadian intraocular pressure in cats with primary congenital glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Carbonic anhydrase and its function in ion transport in cultivated pigmented ciliary body epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in intraocular pressure associated with topical dorzolamide and oral methazolamide in glaucomatous dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Frontiers | Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis [frontiersin.org]
- 9. Dose-dependent pharmacokinetics of L-693,612, a carbonic anhydrase inhibitor, following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
L-693,612 Hydrochloride: An In-Depth Analysis of Carbonic Anhydrase Binding Affinity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-693,612 hydrochloride is a known inhibitor of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial to various physiological processes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a vital role in pH regulation, CO2 transport, and electrolyte balance. The inhibition of specific CA isozymes has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. This technical guide provides a comprehensive overview of the binding affinity of L-693,612 hydrochloride to carbonic anhydrase, intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public data specifically for L-693,612 hydrochloride, this document will also discuss the broader context of sulfonamide-based carbonic anhydrase inhibitors to provide a framework for understanding its potential interactions.
Binding Affinity of L-693,612 Hydrochloride to Carbonic Anhydrase
To contextualize the potential binding characteristics of L-693,612 hydrochloride, the following table summarizes the inhibition constants for a range of structurally related sulfonamide inhibitors against key hCA isozymes. This data serves as a reference for the expected potency and selectivity profile of such compounds.
Table 1: Inhibition Constants (Ki) of Selected Sulfonamide Inhibitors against Human Carbonic Anhydrase Isozymes
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 125.15 | 148.75 | - | - |
| N-(N-n-octyl-carbamimidoyl)benzenesulfonamide | >100,000 | >100,000 | 168 | 335 |
| N-(N-p-methylbenzyl-carbamimidoyl)benzenesulfonamide | >100,000 | >100,000 | - | 335 |
| Aroylhydrazone Sulfonamide Derivative 1 | 86.4 | 0.56 | 4.5 | 0.85 |
| Aroylhydrazone Sulfonamide Derivative 2 | >10,000 | 17.1 | 47.0 | 376 |
Note: '-' indicates data not available. The data presented is for comparative purposes and does not represent the binding affinity of L-693,612 hydrochloride.
Experimental Protocols for Determining Binding Affinity
The binding affinity of inhibitors to carbonic anhydrases can be determined using several established biophysical and biochemical methods. The choice of method often depends on the required throughput, precision, and the nature of the inhibitor.
Stopped-Flow Carbon Dioxide Hydration Assay
This is a direct enzymatic assay that measures the inhibition of the CA-catalyzed hydration of CO2.
Methodology:
-
Reagents: Purified recombinant human carbonic anhydrase isozymes, inhibitor stock solution (e.g., L-693,612 hydrochloride in a suitable solvent), CO2-saturated water, and a pH indicator solution (e.g., phenol red in a suitable buffer like HEPES or Tris).
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
Procedure:
-
A solution of the CA isozyme is pre-incubated with varying concentrations of the inhibitor.
-
This enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the hydration of CO2 produces protons, causing a pH drop.
-
The initial rates of the reaction are calculated from the absorbance change.
-
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the initial rate data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using nonlinear regression analysis.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Reagents: Purified CA isozyme solution and a solution of the inhibitor (L-693,612 hydrochloride) in the same buffer.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
The sample cell is filled with the CA isozyme solution.
-
The injection syringe is filled with the inhibitor solution.
-
A series of small injections of the inhibitor solution are made into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method that measures the change in the thermal stability of a protein upon ligand binding.
Methodology:
-
Reagents: Purified CA isozyme, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the inhibitor solution.
-
Instrumentation: A real-time PCR instrument or a dedicated thermal shift assay instrument.
-
Procedure:
-
The CA isozyme is mixed with the fluorescent dye and varying concentrations of the inhibitor in a multi-well plate.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
-
Data Analysis: The melting temperature (Tm) of the protein is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the inhibitor is proportional to the binding affinity.
Signaling Pathways and Experimental Workflows
The inhibition of carbonic anhydrase can impact various signaling pathways, primarily through the modulation of pH and ion transport. For instance, the activity of membrane-bound CA isozymes like CA IX and CA XII is linked to the regulation of the tumor microenvironment, affecting cancer cell proliferation and invasion.
Below are diagrams illustrating the general mechanism of carbonic anhydrase inhibition and a typical experimental workflow for determining binding affinity.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: A typical experimental workflow for determining binding affinity.
Conclusion
L-693,612 hydrochloride is a potent inhibitor of carbonic anhydrase, a class of enzymes with significant therapeutic relevance. While specific binding affinity data for this compound against various CA isozymes is not extensively documented in publicly accessible literature, established experimental protocols such as stopped-flow enzymatic assays, isothermal titration calorimetry, and thermal shift assays provide robust methods for its determination. Understanding the precise binding characteristics of L-693,612 hydrochloride is essential for elucidating its mechanism of action and for the development of more selective and effective carbonic anhydrase inhibitors for various therapeutic applications. Further research is warranted to fully characterize the inhibitory profile of this compound across the full spectrum of human carbonic anhydrase isozymes.
Preclinical Profile of L-693,612 Hydrochloride: A Technical Overview
Disclaimer: This document provides a summary of the publicly available preclinical information on L-693,612 hydrochloride. Detailed quantitative data and comprehensive study protocols are limited in the public domain. The primary source of in vivo data is a single study abstract, and as such, this guide highlights the known characteristics of the compound while also noting areas where specific data is not available.
Introduction
L-693,612 hydrochloride is a potent carbonic anhydrase inhibitor. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and acute mountain sickness. This guide summarizes the available preclinical data for L-693,612 hydrochloride, focusing on its pharmacokinetics and mechanism of action.
Mechanism of Action
L-693,612 acts as an inhibitor of carbonic anhydrase. By binding to the active site of the enzyme, it blocks the conversion of carbon dioxide and water to bicarbonate and protons. This mechanism is central to its pharmacological effects.
Figure 1: Mechanism of L-693,612 hydrochloride as a carbonic anhydrase inhibitor.
Pharmacokinetic Profile
A preclinical study in rats revealed that L-693,612 exhibits dose-dependent pharmacokinetics following oral administration.[1] This non-linear behavior is attributed to its extensive and saturable binding to carbonic anhydrase in red blood cells.[1]
Key Observations from In Vivo Rat Study: [1]
-
Dose-Linearity: The area under the blood concentration-time curve (AUC) increased linearly with doses up to 0.25 mg/kg.
-
Non-Linearity at Higher Doses: At doses of 5 and 25 mg/kg, the AUC increased disproportionately, rising only 10-fold for a 500-fold increase in dose.
-
Saturable Binding: The dose-dependent pharmacokinetics are a result of saturable binding to erythrocyte carbonic anhydrase.
-
Blood Clearance: Blood clearance increased with dose. At lower concentrations, the compound is sequestered in red blood cells, limiting the free fraction available for elimination. At higher doses that saturate the binding sites, the free fraction in the blood increases, leading to higher clearance.
-
Volume of Distribution: The volume of distribution increased with higher doses. At lower doses, the compound is largely confined to the blood volume due to high-affinity binding. At higher doses, saturation of these binding sites allows for greater distribution to peripheral tissues.
-
Terminal Half-Life: The terminal half-life was minimally affected by the dose, as it reflects the concentration-time profile during a period of linear distribution into erythrocytes.
Data Summary
The following tables summarize the known properties and conceptual pharmacokinetic parameters of L-693,612 hydrochloride. Specific quantitative values are not publicly available.
Table 1: Summary of Preclinical Properties of L-693,612 Hydrochloride
| Property | Observation |
| Mechanism of Action | Carbonic Anhydrase Inhibitor |
| Pharmacokinetics | Dose-dependent; non-linear at higher doses in rats.[1] |
| Key PK Feature | Saturable binding to erythrocyte carbonic anhydrase.[1] |
| Effect on Blood Clearance | Increases with dose.[1] |
| Effect on Volume of Distribution | Increases with dose.[1] |
Table 2: Conceptual Pharmacokinetic Parameters of L-693,612 Hydrochloride in Rats
| Parameter | Dose Range (0.05 - 0.25 mg/kg) | Dose Range (5 - 25 mg/kg) | Note |
| AUC | Linear increase with dose | Disproportionate increase | A 500-fold dose increase resulted in only a 10-fold AUC increase.[1] |
| Cmax | Data not available | Data not available | |
| Tmax | Data not available | Data not available | |
| t1/2 | Minimally affected by dose | Minimally affected by dose | Reflects linear distribution phase into erythrocytes.[1] |
Experimental Protocols
Detailed experimental protocols for preclinical studies of L-693,612 hydrochloride are not fully described in the public literature. Below are representative protocols for a carbonic anhydrase inhibition assay and a conceptual outline for an in vivo pharmacokinetic study, based on standard methodologies.
In Vitro Carbonic Anhydrase Inhibition Assay (Representative Protocol)
This protocol is based on the common colorimetric method for assessing carbonic anhydrase activity.
-
Reagents and Materials:
-
Purified carbonic anhydrase enzyme
-
Assay buffer (e.g., Tris-SO4, pH 7.6)
-
Substrate: p-nitrophenyl acetate (p-NPA)
-
L-693,612 hydrochloride stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Assay Procedure:
-
Prepare serial dilutions of L-693,612 hydrochloride in the assay buffer.
-
In a 96-well plate, add the assay buffer, carbonic anhydrase enzyme solution, and the diluted L-693,612 hydrochloride or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the p-NPA substrate to all wells.
-
Measure the absorbance at 400 nm kinetically over a period of time (e.g., 30 minutes). The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of L-693,612 hydrochloride.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Pharmacokinetic Study in Rats (Conceptual Workflow)
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study, such as the one performed on L-693,612 hydrochloride.
Figure 2: Conceptual workflow for an in vivo pharmacokinetic study.
Conclusion
L-693,612 hydrochloride is a carbonic anhydrase inhibitor with interesting and complex dose-dependent pharmacokinetics in rats, driven by its high affinity and saturable binding to its target enzyme in erythrocytes.[1] While the publicly available data provides a good qualitative understanding of its preclinical profile, a comprehensive quantitative assessment would require access to the full study reports, which are not currently in the public domain. Further research would be necessary to elucidate its efficacy in relevant disease models and to fully characterize its safety profile.
References
Methodological & Application
Application Notes and Protocols for L-693612 Hydrochloride In Vivo Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-693612 hydrochloride is a potent carbonic anhydrase inhibitor. This document provides detailed protocols for in vivo pharmacokinetic studies based on published data and offers a representative protocol for an efficacy study in a relevant disease model. The information herein is intended to guide researchers in the design and execution of their own in vivo experiments involving this compound.
Pharmacokinetic Study Protocol: Oral Administration in Rats
This protocol is based on the findings of Wong et al. (1994) regarding the dose-dependent pharmacokinetics of L-693612.
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration across a range of doses.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Male Sprague-Dawley rats (200-250g)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for quantifying L-693612 in blood/plasma (e.g., LC-MS/MS)
Experimental Workflow:
Caption: Workflow for the pharmacokinetic study of this compound in rats.
Methodology:
-
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the experiment with ad libitum access to standard chow and water.
-
-
Dosing Formulation:
-
Prepare suspensions of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to achieve the desired concentrations for oral administration.
-
Dose levels: 0.05, 0.25, 5, and 25 mg/kg.
-
-
Administration:
-
Fast rats overnight before dosing, with continued access to water.
-
Administer the prepared this compound formulation orally via gavage.
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma and erythrocytes.
-
Analyze the concentration of L-693612 in blood, plasma, and erythrocyte fractions using a validated analytical method such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including, but not limited to, the Area Under the blood Concentration-time curve (AUC), blood clearance, and terminal half-life.
-
Data Presentation:
Table 1: Pharmacokinetic Parameters of L-693612 in Rats Following Oral Administration
| Dose (mg/kg) | AUC (µM·h) | Blood Clearance (ml/min/kg) | Notes |
| 0.05 | - | - | Linear increase in AUC with dose up to 0.25 mg/kg.[1] |
| 0.25 | - | - | Linear increase in AUC with dose up to 0.25 mg/kg.[1] |
| 5 | - | Increased | AUC increased only 10-fold for a 500-fold dose increase from 0.05 to 25 mg/kg.[1] |
| 25 | - | Increased | Blood clearance increases with dose due to saturation of carbonic anhydrase binding in erythrocytes.[1] |
Note: Specific values for AUC and clearance are not available in the provided search results and would need to be determined from the full study data.
Representative Efficacy Study Protocol: Glaucoma Model in Rats
This is a representative protocol, as no specific efficacy studies for this compound were identified. It is based on common practices for evaluating carbonic anhydrase inhibitors in models of ocular hypertension.
Objective: To evaluate the efficacy of this compound in reducing intraocular pressure (IOP) in a rat model of steroid-induced ocular hypertension.
Materials:
-
This compound
-
Topical ophthalmic formulation vehicle (e.g., buffered saline with a viscosity agent)
-
Dexamethasone ophthalmic suspension (0.1%)
-
Male Wistar rats (250-300g)
-
Tonometer suitable for rats (e.g., Tono-Pen)
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
Methodology:
-
Animal Model and Induction of Ocular Hypertension:
-
Acclimatize male Wistar rats as described previously.
-
Instill one drop of 0.1% dexamethasone ophthalmic suspension into one eye of each rat daily for 3-4 weeks to induce ocular hypertension. The contralateral eye will serve as a normotensive control.
-
Measure IOP weekly to monitor the development of hypertension.
-
-
Treatment Groups:
-
Group 1: Vehicle control (topical administration).
-
Group 2: this compound (low dose, e.g., 0.5% solution, topical administration).
-
Group 3: this compound (high dose, e.g., 2% solution, topical administration).
-
Group 4: Positive control (e.g., dorzolamide 2% solution, topical administration).
-
-
Administration:
-
Once a stable elevation in IOP is achieved in the dexamethasone-treated eyes, begin treatment.
-
Administer a single drop of the assigned treatment to the hypertensive eye twice daily for a period of 2 weeks.
-
-
Efficacy Endpoint Measurement:
-
Measure IOP in both eyes just before the morning dose and at several time points post-dose (e.g., 1, 2, 4, and 6 hours) on designated days (e.g., Day 1, Day 7, and Day 14 of treatment).
-
Anesthetize the cornea with a drop of proparacaine before each set of IOP measurements.
-
-
Data Analysis:
-
Calculate the mean change in IOP from baseline for each treatment group at each time point.
-
Use appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the effects of the treatment groups.
-
Data Presentation:
Table 2: Representative Data Table for Intraocular Pressure (IOP) Reduction
| Treatment Group | Baseline IOP (mmHg) | IOP at 4h Post-Dose (Day 14) | Mean IOP Reduction (mmHg) | % Reduction |
| Vehicle Control | ||||
| L-693612 (Low Dose) | ||||
| L-693612 (High Dose) | ||||
| Positive Control |
Signaling Pathway
L-693612 is a carbonic anhydrase inhibitor. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the eye, inhibition of carbonic anhydrase in the ciliary body reduces the formation of bicarbonate ions, which are necessary for aqueous humor production. This reduction in aqueous humor inflow leads to a decrease in intraocular pressure.
Caption: Signaling pathway for this compound in reducing intraocular pressure.
References
Application Notes and Protocols for Carbonic Anhydrase Inhibitor Screening Assay Using L-693612
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them a significant target for drug discovery.[2] This application note provides a detailed protocol for a high-throughput colorimetric screening assay to identify and characterize inhibitors of carbonic anhydrase, using L-693612, a known carbonic anhydrase inhibitor, as a test compound.[3]
The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol. The formation of the yellow-colored p-nitrophenol can be monitored spectrophotometrically at 405 nm. The presence of a CA inhibitor reduces the rate of this reaction, allowing for the quantification of inhibitory activity.[4][5]
Principle of the Assay
The fundamental principle of this assay is the measurement of the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of the substrate, p-nitrophenyl acetate (pNPA), to produce p-nitrophenol and acetate. The product, p-nitrophenol, exhibits a distinct yellow color, and its concentration can be quantified by measuring the increase in absorbance at a wavelength of 400-405 nm.[4] When a carbonic anhydrase inhibitor, such as L-693612, is introduced into the reaction, the rate of pNPA hydrolysis is diminished. This reduction in the reaction rate is directly proportional to the inhibitor's potency and is used to determine its inhibitory characteristics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]
Application Notes and Protocols for Formulating L-693,612 Hydrochloride for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693,612 hydrochloride is a potent inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes, including pH regulation and carbon dioxide transport. Its investigation in preclinical animal models is essential for understanding its pharmacokinetic profile, efficacy, and safety. Proper formulation is a critical first step to ensure accurate and reproducible results in these in vivo studies. This document provides detailed application notes and protocols for the formulation of L-693,612 hydrochloride for oral administration in animal studies, particularly in rodents.
Physicochemical Properties of L-693,612 Hydrochloride
A summary of the key physicochemical properties of L-693,612 hydrochloride is presented in Table 1. This information is vital for selecting appropriate formulation strategies.
| Property | Value | Citation(s) |
| Chemical Name | (4S,6S)-6-(3-methoxypropyl)-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride | [1] |
| Molecular Formula | C₁₄H₂₅ClN₂O₅S₃ | [1] |
| Molecular Weight | 432.99 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[1] Solubility in aqueous vehicles suitable for in vivo studies is limited and requires formulation. | |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1] | |
| Stability | Stable for several weeks at ambient temperature during shipping.[1] |
Signaling Pathway of Carbonic Anhydrase Inhibition
L-693,612 acts by inhibiting carbonic anhydrase (CA). In many pathological conditions, particularly in hypoxic tumors, the expression of certain CA isoforms, such as carbonic anhydrase IX (CA IX), is significantly upregulated. This upregulation is often driven by the hypoxia-inducible factor 1-alpha (HIF-1α). CA IX plays a crucial role in maintaining a stable intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and a proton, contributing to an acidic tumor microenvironment. Inhibition of CA IX disrupts this pH regulation, which can impede tumor growth and survival.
Experimental Protocols: Formulation for Animal Studies
Given that L-693,612 hydrochloride has limited aqueous solubility, a suspension is the most common and practical formulation for oral gavage in animal studies. The following protocol provides a general guideline for preparing a suspension. It is recommended to perform a small-scale formulation trial to ensure the physical stability (e.g., homogeneity, re-suspendability) of the preparation before dosing a large cohort of animals.
Materials
-
L-693,612 hydrochloride powder
-
Vehicle (select one from the options below)
-
Option A: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water
-
Option B: 0.5% (w/v) CMC-Na with 0.1% (v/v) Tween 80 in purified water
-
Option C: 10% (v/v) DMSO, 40% (v/v) PEG300, 5% (v/v) Tween 80, and 45% (v/v) Saline
-
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
-
Stir plate and magnetic stir bar
-
Homogenizer (optional, but recommended for particle size reduction)
-
pH meter
Protocol for the Preparation of a Suspension for Oral Gavage
This protocol is based on a target final concentration of 1 mg/mL in a total volume of 10 mL. Adjust quantities as needed for different concentrations and volumes.
-
Vehicle Preparation (select one):
-
For Option A (0.5% CMC-Na):
-
Weigh 50 mg of CMC-Na.
-
Heat approximately 8 mL of purified water to 60-70°C.
-
Slowly add the CMC-Na to the heated water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC-Na is fully dispersed.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 10 mL volumetric flask and add purified water to the mark. Mix well.
-
-
For Option B (0.5% CMC-Na with 0.1% Tween 80):
-
Prepare the 0.5% CMC-Na solution as described in Option A.
-
Add 10 µL of Tween 80 to the final 10 mL of CMC-Na solution and mix thoroughly.
-
-
For Option C (Cosolvent system):
-
In a suitable container, combine 4.0 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline. Mix thoroughly. This will be your final vehicle mixture, to which the drug dissolved in DMSO will be added.
-
-
-
Weighing the Active Pharmaceutical Ingredient (API):
-
Accurately weigh 10 mg of L-693,612 hydrochloride powder.
-
-
Suspension Preparation:
-
For Vehicles A and B:
-
Place the weighed L-693,612 hydrochloride powder into a mortar.
-
Add a small amount of the chosen vehicle (approximately 0.5 mL) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for breaking down aggregates and ensuring proper wetting of the API.
-
Gradually add the remaining vehicle in small portions while continuously triturating to ensure the paste is well-mixed and a homogenous suspension is formed.
-
Transfer the suspension to a suitable container (e.g., a beaker with a magnetic stir bar).
-
Rinse the mortar and pestle with a small amount of the remaining vehicle and add this to the bulk suspension to ensure a complete transfer of the API.
-
Stir the suspension for at least 30 minutes before administration.
-
-
For Vehicle C:
-
Dissolve the 10 mg of L-693,612 hydrochloride in 1.0 mL of DMSO. Ensure it is fully dissolved.
-
Add the DMSO-drug solution to the pre-mixed vehicle from step 1 (Cosolvent system) and mix thoroughly.
-
-
-
Homogenization (Recommended):
-
For a more uniform particle size distribution and improved stability, homogenize the final suspension using a suitable homogenizer.
-
-
Final Checks and Administration:
-
Visually inspect the suspension for uniformity.
-
Stir the suspension continuously before and during dose administration to ensure homogeneity and accurate dosing.
-
Administer the formulation to the animals using an appropriately sized gavage needle. The dosing volume should be calculated based on the animal's body weight and the final concentration of the suspension.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the formulation process.
Conclusion
The successful formulation of L-693,612 hydrochloride for animal studies is achievable through the preparation of a homogenous and stable suspension. The protocols provided offer a starting point for researchers, with several vehicle options to accommodate different experimental needs. It is imperative to characterize the final formulation for its physical stability to ensure reliable and reproducible in vivo data. The understanding of the compound's mechanism of action through carbonic anhydrase inhibition provides a basis for interpreting the pharmacological outcomes of such studies.
References
Application Notes and Protocols: Preparation of L-693612 Hydrochloride Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693612 hydrochloride is a potent, orally active, and topical inhibitor of carbonic anhydrase (CA)[1]. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[1][2][3][4]. This catalytic activity is fundamental to a wide array of physiological processes, including pH regulation, CO2 transport, ion transport, and biosynthesis[5]. Given its inhibitory action on this critical enzyme, this compound is a valuable tool for research in areas such as inflammation, immunology, and acid-base physiology.
Proper preparation of this compound solutions is crucial for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecule inhibitors due to its high solubilizing capacity[6][7]. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions in DMSO.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 138301-72-1 | [1] |
| Molecular Formula | C14H25ClN2O5S3 | [1] |
| Molecular Weight | 433.01 g/mol | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Appearance | Solid (powder) | [7] |
| Storage of Powder | -20°C for up to 3 years, 4°C for up to 2 years | [8] |
| Storage of DMSO Stock Solution | -80°C for up to 6 months, -20°C for up to 1 month | [8] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
This compound: The toxicological properties of this compound have not been fully investigated. Handle with care and avoid direct contact with skin and eyes.
-
DMSO: DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying dissolved substances with it[9]. Wear appropriate gloves and work in a well-ventilated area. Avoid contact with skin and eyes.
-
Always wear appropriate PPE when handling chemicals.
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 433.01 g/mol = 4.33 mg
-
Weighing: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of anhydrous DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication in a water bath may be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed amber vials or microcentrifuge tubes at -20°C or -80°C. For long-term storage, -80°C is recommended.
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound solution preparation.
Carbonic Anhydrase Signaling Pathway
This compound inhibits carbonic anhydrase, an enzyme that plays a crucial role in cellular pH regulation and CO2/bicarbonate homeostasis. The following diagram depicts the basic catalytic reaction of carbonic anhydrase and its role in influencing downstream cellular processes.
Caption: Carbonic anhydrase inhibition by this compound.
References
- 1. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. greenfield.com [greenfield.com]
Application Notes and Protocols for Stopped-Flow CO2 Hydration Assay with L-693612 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693612 hydrochloride, also known as dorzolamide hydrochloride, is a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and bicarbonate (HCO3-). This catalytic activity is crucial in various physiological processes, including pH regulation, respiration, and aqueous humor secretion in the eye. The inhibition of specific CA isoforms is a key therapeutic strategy for conditions such as glaucoma. The stopped-flow CO2 hydration assay is a rapid kinetic method ideally suited for characterizing the inhibitory potency of compounds like this compound. This application note provides a detailed protocol for utilizing this assay to determine the inhibition constants of this compound against various carbonic anhydrase isoforms.
Principle of the Assay
The stopped-flow CO2 hydration assay monitors the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. This reaction leads to a decrease in the pH of the solution. By including a pH indicator in the reaction mixture, the change in pH can be monitored spectrophotometrically as a change in absorbance over time. The initial rate of this reaction is proportional to the carbonic anhydrase activity. In the presence of an inhibitor like this compound, the rate of CO2 hydration will decrease. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.
Quantitative Data: Inhibition of Carbonic Anhydrase by this compound (Dorzolamide)
This compound (dorzolamide) is a well-characterized inhibitor of several human carbonic anhydrase (hCA) isoforms. The following table summarizes key inhibition constants reported in the literature.
| Isoform | Inhibition Constant | Value | Reference |
| hCA I | IC50 | 600 nM | [1] |
| hCA II | IC50 | 0.18 nM | [1] |
| hCA II | Ki | 1.9 nM | [2] |
| hCA IV | Ki | 31 nM | [2] |
Experimental Protocols
This section details the methodology for performing a stopped-flow CO2 hydration assay to determine the inhibitory activity of this compound against a specific carbonic anhydrase isoform.
Materials and Reagents
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase (e.g., hCA I, II, or IV)
-
This compound (Dorzolamide hydrochloride)
-
CO2-saturated water (prepare by bubbling CO2 gas through chilled, deionized water for at least 30 minutes)
-
Buffer solution (e.g., 20 mM HEPES or TAPS, pH 7.4)
-
pH indicator (e.g., p-Nitrophenol or Phenol Red)
-
Anhydrous sodium sulfate
-
Deionized water
-
Standard laboratory glassware and consumables
Solution Preparation
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the desired carbonic anhydrase isoform in the buffer solution. The final concentration will depend on the specific activity of the enzyme preparation.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in deionized water or a suitable solvent. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested.
-
Buffer with Indicator: Prepare the working buffer solution containing the pH indicator at a suitable concentration (e.g., 0.2 mM for p-Nitrophenol).
-
CO2 Substrate Solution: Use freshly prepared CO2-saturated water as the substrate solution.
Experimental Procedure
-
Instrument Setup:
-
Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.
-
Set the observation wavelength appropriate for the chosen pH indicator (e.g., 400 nm for p-Nitrophenol).
-
Equilibrate the instrument to the desired temperature (typically 25°C).
-
-
Uncatalyzed Reaction (Blank):
-
Load one syringe of the stopped-flow apparatus with the CO2-saturated water.
-
Load the second syringe with the buffer solution containing the pH indicator.
-
Initiate the mixing and record the absorbance change over time. This represents the uncatalyzed rate of CO2 hydration.
-
-
Enzyme-Catalyzed Reaction (Control):
-
Load one syringe with the CO2-saturated water.
-
Load the second syringe with a solution containing the carbonic anhydrase and the pH indicator in the buffer.
-
Initiate the mixing and record the absorbance change over time. This represents the initial rate of the enzyme-catalyzed reaction in the absence of the inhibitor.
-
-
Inhibited Reaction:
-
Load one syringe with the CO2-saturated water.
-
Load the second syringe with a solution containing the carbonic anhydrase, the pH indicator, and a specific concentration of this compound in the buffer.
-
Initiate the mixing and record the absorbance change over time.
-
Repeat this step for each concentration of the inhibitor.
-
Data Analysis
-
Calculate Initial Rates: Determine the initial rate of the reaction for the uncatalyzed, catalyzed, and inhibited reactions from the initial linear portion of the absorbance versus time curves. The rate is proportional to the slope of this line.
-
Correct for Uncatalyzed Rate: Subtract the uncatalyzed rate from all enzyme-catalyzed and inhibited rates.
-
Determine Inhibition Parameters:
-
IC50 Value: Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
Ki Value: To determine the inhibition constant (Ki), the assay should be performed at multiple substrate (CO2) concentrations. Analyze the data using appropriate kinetic models, such as the Michaelis-Menten equation for the uninhibited reaction and corresponding equations for competitive, non-competitive, or uncompetitive inhibition. A common method is to generate a Dixon plot (1/velocity vs. inhibitor concentration) or a Cornish-Bowden plot.
-
Visualizations
Caption: Experimental workflow for the stopped-flow CO2 hydration inhibition assay.
Caption: Mechanism of the stopped-flow CO2 hydration assay for inhibitor screening.
References
colorimetric esterase assay for L-693612 hydrochloride inhibition
Application Note & Protocol
Topic: Colorimetric Esterase Assay for Screening Inhibitory Activity of L-693612 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esterases are a broad class of enzymes that catalyze the hydrolysis of ester bonds. They play crucial roles in various physiological processes, making them attractive targets for drug development. For instance, inhibiting pancreatic cholesterol esterase can reduce the absorption of dietary cholesterol.[1][2] A common method for measuring esterase activity and screening for inhibitors is the colorimetric assay using substrates like p-nitrophenyl acetate (p-NPA). Upon hydrolysis by an esterase, p-NPA releases the chromogenic product p-nitrophenol (PNP), which has a distinct yellow color and can be quantified by measuring its absorbance around 405 nm.[3][4]
This compound is primarily recognized as an orally active and topical carbonic anhydrase inhibitor.[5][6] While some carbonic anhydrases are known to exhibit esterase activity,[4] the primary function of L-693612 is not typically described as esterase inhibition. This document provides a detailed protocol for a general colorimetric esterase assay that can be used to screen compounds like this compound for any potential off-target esterase inhibitory activity. The protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the substrate, p-nitrophenyl acetate (p-NPA). In the presence of an active esterase enzyme, the colorless p-NPA is cleaved into acetate and p-nitrophenol (PNP). The resulting PNP product is a yellow-colored compound that absorbs light maximally at 400-405 nm. The rate of the increase in absorbance is directly proportional to the esterase activity. When an inhibitor is present, the rate of PNP formation is reduced. By measuring the absorbance change over time in the presence of varying concentrations of a test compound, its inhibitory potency (e.g., IC50 value) can be determined.
It is critical to include a no-enzyme control to account for the spontaneous, non-enzymatic hydrolysis of p-NPA in aqueous solutions.[3]
Experimental Workflow
Caption: Workflow for the colorimetric esterase inhibition assay.
Materials and Reagents
-
Esterase Enzyme: Porcine liver esterase (PLE, EC 3.1.1.1) or other suitable esterase.
-
Substrate: p-Nitrophenyl acetate (p-NPA, Sigma-Aldrich N8130).
-
Inhibitor: this compound.
-
Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.[7]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and methanol or ethanol for the substrate stock.
-
Equipment:
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well clear, flat-bottom microplates.
-
Multichannel pipette.
-
Thermostatted incubator or plate reader.
-
Detailed Experimental Protocol
5.1. Preparation of Reagents
-
Assay Buffer (50 mM Potassium Phosphate, pH 7.5): Prepare by dissolving potassium phosphate monobasic in deionized water and adjusting the pH to 7.5 with 1 M KOH.[7]
-
Esterase Stock Solution: Prepare a 1 mg/mL stock solution of esterase in cold Assay Buffer. Immediately before use, dilute this stock to the desired working concentration (e.g., 0.5 - 1.0 unit/mL) with cold Assay Buffer.[7] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
p-NPA Substrate Stock Solution (e.g., 60 mM): Dissolve p-NPA in a suitable solvent like methanol or ethanol. This stock should be stored at 2-8°C and can be kept for about one week.
-
Inhibitor Stock Solution (L-693612 HCl): Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. From this stock, prepare serial dilutions in Assay Buffer to achieve the final desired test concentrations. The final DMSO concentration in the assay well should be kept constant and low (e.g., ≤1%) across all wells to avoid solvent effects.
5.2. Assay Procedure (96-Well Plate Format)
-
Plate Setup: Design the plate map to include wells for:
-
Blank (No Enzyme): Assay Buffer, substrate, and inhibitor solvent (DMSO). This corrects for spontaneous substrate hydrolysis.[3]
-
Negative Control (100% Activity): Assay Buffer, enzyme, substrate, and inhibitor solvent (DMSO).
-
Test Wells: Assay Buffer, enzyme, substrate, and varying concentrations of L-693612 HCl.
-
Positive Control (Optional): A known esterase inhibitor.
-
-
Dispensing Reagents: In a total volume of 200 µL per well:
-
Add 160 µL of Assay Buffer to all wells.
-
Add 10 µL of the appropriate L-693612 HCl dilution or inhibitor solvent (DMSO) to the corresponding wells.
-
Add 10 µL of the diluted esterase enzyme solution to all wells except the "Blank" wells. Add 10 µL of Assay Buffer to the "Blank" wells instead.
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 5-10 minutes at the desired assay temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding 20 µL of the p-NPA substrate solution to all wells. Mix immediately.
-
Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in a microplate reader thermostatted to the assay temperature. Measure the absorbance at 405 nm every 30 seconds for 5-10 minutes.
-
Endpoint Assay: If a kinetic reading is not possible, incubate the plate for a fixed time (e.g., 10 minutes) and then stop the reaction (e.g., by adding a stopping reagent, though this is less common for this assay). Read the final absorbance at 405 nm.
-
Data Presentation and Analysis
6.1. Calculation of Inhibition
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct the rates of the test and control wells by subtracting the rate of the blank (no enzyme) well:
-
Vcorrected = Vsample - Vblank
-
-
Calculate the percentage of inhibition for each concentration of L-693612 HCl using the following formula:
-
% Inhibition = [ ( Vcontrol - Vinhibitor ) / Vcontrol ] x 100
-
Where Vcontrol is the corrected rate of the negative control (enzyme + DMSO) and Vinhibitor is the corrected rate in the presence of the inhibitor.
-
6.2. IC50 Determination
Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Hypothetical Inhibition Data for this compound
| L-693612 HCl Conc. (µM) | Log [Inhibitor] | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | N/A | 0.0520 | 0% |
| 1 | 0 | 0.0485 | 6.7% |
| 10 | 1 | 0.0390 | 25.0% |
| 50 | 1.7 | 0.0270 | 48.1% |
| 100 | 2 | 0.0182 | 65.0% |
| 500 | 2.7 | 0.0094 | 81.9% |
| 1000 | 3 | 0.0057 | 89.0% |
| Calculated IC50 | 54.2 µM |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Contextual Pathway: Role of Pancreatic Cholesterol Esterase
While L-693612 HCl is not a known inhibitor of pancreatic cholesterol esterase (pCEH), understanding this pathway is crucial for researchers in drug development targeting lipid metabolism. pCEH is essential for absorbing cholesterol from the diet.[1] Inhibiting this enzyme is a therapeutic strategy to lower cholesterol absorption.
Caption: Role of pCEH in dietary cholesterol absorption.
References
- 1. Inhibition of pancreatic cholesterol esterase reduces cholesterol absorption in the hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of cholesterol esterase and lipase inhibitory peptides from amaranth protein hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. immunomart.com [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Measuring L-693612 Hydrochloride Effects on Aqueous Humor Flow in Rabbits
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-693612 hydrochloride is a topical carbonic anhydrase inhibitor. Carbonic anhydrase inhibitors are a class of drugs that lower intraocular pressure (IOP) by reducing the production of aqueous humor. This makes them a critical area of study in the development of glaucoma therapeutics. The ciliary body epithelium is responsible for secreting aqueous humor, a process that is highly dependent on the enzyme carbonic anhydrase. By inhibiting this enzyme, this compound is expected to decrease the formation of bicarbonate ions, subsequently reducing fluid transport and thus lowering aqueous humor production and intraocular pressure.[1][2]
These application notes provide a detailed protocol for evaluating the effects of this compound on aqueous humor flow in rabbits, a common animal model for ophthalmic research. The protocols and data presentation are based on established methodologies for studying topical carbonic anhydrase inhibitors.
Data Presentation
The following tables summarize the expected quantitative effects of topical carbonic anhydrase inhibitors on intraocular pressure and aqueous humor flow in rabbits, based on studies with similar compounds. These data provide a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of Topical Carbonic Anhydrase Inhibitors on Intraocular Pressure (IOP) in Rabbits
| Compound | Concentration | Time Point | IOP Reduction (mmHg) | Percent Reduction | Reference |
| Trifluormethazolamide | 2.5% | 30 minutes | 3.7 ± 2.2 | 18.7% | [3] |
| Trifluormethazolamide | 2.5% | 60 minutes | 4.0 ± 2.7 | 20.2% | [3] |
| MK-927 | 2% | 1 hour | 3.6 ± 0.35 | 18.8% | [4] |
| MK-417 | 1.4% (pH 4.5) | 1 hour | 5.72 ± 0.70 | 30.0% | [5] |
| MK-417 | 1.4% (pH 9.2) | 1 hour | 5.87 ± 0.70 | 30.7% | [5] |
| Dorzolamide | 1% (20 days) | 2 hours post-last dose | ~2.0 | ~10% | [6] |
| Brinzolamide | 1% | 4 hours post-second dose | 2.5 ± 1.9 | 12.6% | [7] |
Table 2: Effect of Topical Carbonic Anhydrase Inhibitors on Aqueous Humor Flow in Rabbits
| Compound | Method | Flow Reduction | Reference |
| Trifluormethazolamide | Fluorophotometry | 29% | [3] |
| Trifluormethazolamide | Tonography | 44% | [3] |
| Trifluormethazolamide (topical) or Methazolamide (systemic) | Ascorbate Data (Kinsey-Palm equation) | 55-59% | [8] |
| Trifluormethazolamide (topical) or Methazolamide (systemic) | Ascorbate Data (posterior chamber) | 31-42% | [8] |
| MK-927 | Sulfacetamide Clearance | 35% (at 1 hour) | [4] |
| Brinzolamide | Fluorophotometry | 0.50 ± 0.65 µL/min | [7] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound in reducing aqueous humor formation.
Caption: Experimental workflow for measuring aqueous humor flow in rabbits.
Experimental Protocols
Animal Model and Preparation
-
Species: New Zealand White or pigmented rabbits are commonly used.[3][9]
-
Housing: Animals should be housed individually in a controlled environment with a standard light/dark cycle.
-
Acclimation: Allow for an acclimation period of at least one week before any experimental procedures.
-
Anesthesia: For IOP measurements and drug administration, topical anesthesia (e.g., 0.5% proparacaine hydrochloride) should be applied to the cornea. For more invasive procedures, general anesthesia may be required.
Measurement of Intraocular Pressure (IOP)
-
Instrumentation: A calibrated applanation tonometer (e.g., Tono-Pen) or a pneumatonometer is recommended for accurate IOP measurements.
-
Procedure:
-
Instill one drop of topical anesthetic into the conjunctival sac.
-
Gently hold the rabbit's eyelids open.
-
Obtain at least three stable IOP readings and calculate the average.
-
Baseline IOP should be measured before the administration of any test substance.
-
Post-treatment IOP should be measured at various time points (e.g., 30, 60, 120 minutes) after administration of this compound or vehicle control.
-
Measurement of Aqueous Humor Flow by Fluorophotometry
This protocol is based on the corneal depot method, which is suitable for measuring changes in aqueous flow over shorter periods.[9][10]
-
Materials:
-
10% sodium fluorescein solution
-
Slit-lamp fluorophotometer
-
This compound solution (at desired concentration)
-
Vehicle control solution
-
-
Procedure:
-
Fluorescein Loading: Twelve hours prior to the start of measurements, instill two drops of 10% sodium fluorescein into each eye at a 5-minute interval.[9]
-
Baseline Measurements:
-
At time zero, measure the fluorescence of the corneal stroma and the anterior chamber using the slit-lamp fluorophotometer.
-
Repeat these measurements hourly for at least three hours to establish a baseline rate of fluorescein disappearance.
-
-
Drug Administration:
-
After the baseline measurements, instill a single drop of the this compound solution into one eye (the treated eye).
-
Instill a single drop of the vehicle control solution into the contralateral eye (the control eye).
-
-
Post-Treatment Measurements:
-
Continue to measure corneal and anterior chamber fluorescence hourly for several hours (e.g., 4-6 hours) after drug administration.
-
-
-
Data Analysis:
-
The rate of aqueous humor flow (F) can be calculated using the following formula (based on the Jones-Maurice method):
-
F = (dC/dt) * V
-
Where:
-
dC/dt is the rate of change of fluorescein concentration in the anterior chamber.
-
V is the volume of the anterior chamber (this can be estimated from established values for rabbits or measured using other techniques).
-
-
-
Alternatively, specialized software accompanying the fluorophotometer can be used for more complex calculations that account for corneal fluorescein depot decay (Brubaker method).
-
The percentage change in aqueous humor flow in the treated eye is calculated relative to the control eye and/or the baseline measurements.
-
Conclusion
This document provides a comprehensive guide for researchers investigating the effects of this compound on aqueous humor flow in rabbits. By following these protocols, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a therapeutic agent for glaucoma. The provided data on other topical carbonic anhydrase inhibitors serve as a valuable reference for interpreting the experimental results.
References
- 1. Update on topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effect of topically administered carbonic anhydrase inhibitors on aqueous humor dynamics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison between the effect of topical and systemic carbonic anhydrase inhibitors on aqueous humor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of intraocular pressure lowering by topical and systemic carbonic anhydrase inhibitors in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nichigan.or.jp [nichigan.or.jp]
- 7. Effects of brinzolamide on aqueous humor dynamics in monkeys and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of carbonic anhydrase inhibitors on aqueous humor chemistry and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Measurement of aqueous flow in rabbits with corneal and vitreous depots of fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
L-693612 Hydrochloride: Application Notes and Protocols for Inducing Metabolic Acidosis in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of L-693612 hydrochloride, a potent carbonic anhydrase inhibitor, in preclinical research to induce metabolic acidosis. This model is valuable for studying the physiological and cellular responses to acid-base imbalance and for the development of therapeutic interventions.
This compound is an orally active and topical carbonic anhydrase inhibitor.[1][2] By inhibiting carbonic anhydrase, particularly in the renal tubules, this compound blocks the reabsorption of bicarbonate, leading to its increased excretion in the urine.[3] This loss of bicarbonate, a key component of the body's buffering system, results in a systemic decrease in pH, characteristic of metabolic acidosis.
Key Applications in Research:
-
Disease Modeling: Inducing a state of controlled metabolic acidosis to mimic pathological conditions such as chronic kidney disease, certain inherited metabolic disorders, and drug-induced acidosis.[4]
-
Pharmacological Studies: Investigating the efficacy and mechanism of action of novel drugs aimed at correcting or mitigating metabolic acidosis.
-
Physiological Research: Studying the compensatory mechanisms of the respiratory and renal systems in response to acid-base disturbances.
-
Cellular and Molecular Biology: Examining the effects of acidosis on cellular signaling, metabolism, and gene expression.
Data Presentation: Representative Data from Carbonic Anhydrase Inhibitor-Induced Metabolic Acidosis
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Expected Change |
| Arterial pH | 7.40 ± 0.05 | 7.25 ± 0.07 | Decrease |
| Arterial pCO₂ (mmHg) | 40 ± 5 | 30 ± 6 | Decrease (Respiratory Compensation) |
| Arterial HCO₃⁻ (mEq/L) | 24 ± 2 | 15 ± 3 | Decrease |
| Serum Chloride (mEq/L) | 102 ± 4 | 115 ± 5 | Increase (Hyperchloremic) |
| Anion Gap (mEq/L) | 12 ± 2 | 12 ± 2 | No significant change (Normal Anion Gap) |
| Urine pH | 6.0 ± 0.5 | 7.5 ± 0.5 | Increase (Alkaline) |
Note: These values are illustrative and can vary based on the animal model, dose, and duration of treatment. Researchers should establish their own baseline and experimental values.
Experimental Protocols
The following are generalized protocols for inducing metabolic acidosis in a rodent model using a carbonic anhydrase inhibitor. Doses and administration routes for this compound should be determined based on preliminary dose-response studies.
Protocol 1: Acute Induction of Metabolic Acidosis in Rats
Objective: To induce a rapid onset of metabolic acidosis for short-term studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Gavage needles
-
Blood collection supplies (e.g., heparinized syringes, capillary tubes)
-
Blood gas analyzer
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: Collect a baseline blood sample from the tail vein or a cannulated artery to measure initial blood gas and electrolyte levels.
-
Drug Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer this compound via oral gavage. A typical starting dose for a potent carbonic anhydrase inhibitor would be in the range of 50-100 mg/kg.
-
Monitoring and Sample Collection: Collect blood samples at predetermined time points (e.g., 2, 4, 6, and 8 hours post-administration) to monitor the development of metabolic acidosis.
-
Data Analysis: Analyze blood samples for pH, pCO₂, HCO₃⁻, and electrolytes. Compare the results to baseline values.
Protocol 2: Chronic Induction of Metabolic Acidosis in Mice
Objective: To establish a sustained model of metabolic acidosis for longer-term studies.
Materials:
-
This compound
-
Vehicle suitable for drinking water or chow
-
C57BL/6 mice (8-10 weeks old)
-
Metabolic cages for urine collection
-
Blood collection supplies
-
pH meter for urine analysis
Procedure:
-
Animal Acclimatization: House mice in metabolic cages for several days to acclimate and obtain baseline urine output and pH.
-
Baseline Measurements: Collect baseline blood and urine samples.
-
Drug Preparation and Administration: this compound can be administered in the drinking water or mixed into the chow. The concentration should be adjusted to achieve the desired daily dose based on average water/food consumption.
-
Daily Monitoring: Monitor animal weight, food and water intake, and general health daily.
-
Weekly Sample Collection: Collect blood and urine samples weekly to assess the stability of the metabolic acidosis.
-
Data Analysis: Analyze blood and urine parameters to confirm the presence of a sustained metabolic acidotic state.
Signaling Pathways and Workflows
Signaling Pathway of Carbonic Anhydrase Inhibition in the Renal Proximal Tubule
Caption: Inhibition of carbonic anhydrase by L-693612 HCl in the kidney.
Experimental Workflow for Inducing and Analyzing Metabolic Acidosis
Caption: A typical workflow for preclinical metabolic acidosis studies.
Logical Relationship: Diagnosis of Carbonic Anhydrase Inhibitor-Induced Metabolic Acidosis
Caption: Decision tree for identifying this specific type of acidosis.
References
Troubleshooting & Optimization
Technical Support Center: L-693612 Hydrochloride In Vitro Applications
This technical support center provides guidance for researchers using L-693612 hydrochloride in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Important Note on Target aAtivity: Scientific literature primarily identifies this compound as a carbonic anhydrase inhibitor.[1][2][3] This guide has been developed to address user interest in optimizing its use in assays typically associated with farnesyltransferase inhibition, a common strategy in cancer research. The protocols and troubleshooting advice provided for farnesyltransferase inhibition should be considered a general framework for characterizing a compound with this potential activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary documented target of this compound?
A1: The primary target of this compound documented in the scientific literature is carbonic anhydrase.[1][2][3] Carbonic anhydrase inhibitors are used in the treatment of glaucoma, altitude sickness, and other conditions.[4][5]
Q2: What is the solubility and recommended storage for this compound?
A2: this compound is soluble in DMSO. For short-term storage (days to weeks), it is recommended to store at 0 - 4°C. For long-term storage (months to years), it should be kept at -20°C in a dry, dark environment.
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is crucial to ensure the compound is fully dissolved before making further dilutions in aqueous media for your experiments.
Q4: What is farnesyltransferase and why is it a target in drug discovery?
A4: Farnesyltransferase (FTase) is an enzyme that attaches a farnesyl group to specific proteins, a process called farnesylation.[6][7] This modification is crucial for the function of several proteins involved in cell signaling, including the Ras family of proteins, which are frequently mutated in cancer.[8][9] By inhibiting FTase, the proper functioning of these proteins can be disrupted, which is a therapeutic strategy being explored for cancer and other diseases.[8][9]
Q5: What are typical in vitro concentrations for farnesyltransferase inhibitors (FTIs)?
A5: The effective concentration of FTIs in in vitro assays can vary widely depending on the compound's potency and the assay type. IC50 values for potent FTIs can be in the low nanomolar range in enzymatic assays, while higher concentrations (micromolar range) may be required in cell-based assays to observe a phenotypic effect.[10][11][12]
Troubleshooting Guide
General Issues
Q: I am observing high variability in my results between experiments. What could be the cause?
A:
-
Stock Solution Inconsistency: Ensure your this compound stock solution is fully dissolved and has been stored correctly. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition.
-
Assay Timing: For kinetic assays, ensure that incubation times are precisely controlled.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize volume errors, especially when working with low concentrations.
Q: The compound is showing significant cytotoxicity at concentrations where I expect to see specific inhibitory effects. How can I address this?
A:
-
Concentration Range: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the maximum non-toxic concentration. Subsequent experiments should be conducted at or below this concentration.
-
Incubation Time: Shorten the incubation time with the compound to see if the specific inhibition can be observed before significant cell death occurs.
-
Off-Target Effects: Be aware that at higher concentrations, compounds can have off-target effects that may lead to cytotoxicity.[9] Consider using lower, more specific concentrations.
Enzymatic Assays
Q: My enzymatic assay for farnesyltransferase activity shows no inhibition with this compound. What should I check?
A:
-
Compound Concentration: You may need to test a wider range of concentrations. Start with a broad range (e.g., 1 nM to 100 µM) to determine if there is any activity.
-
Enzyme and Substrate Quality: Ensure the farnesyltransferase enzyme and its substrates are active and have been stored correctly. Include a known FTI as a positive control to validate the assay.
-
Assay Conditions: Verify that the buffer composition, pH, and temperature are optimal for the enzyme's activity.
-
Primary Target: As this compound is a known carbonic anhydrase inhibitor, it may not have significant activity against farnesyltransferase.
Cell-Based Assays
Q: I am not observing the expected downstream effects of farnesyltransferase inhibition in my cell-based assays (e.g., no change in Ras localization or downstream signaling). What could be the problem?
A:
-
Cell Permeability: The compound may have poor cell permeability, meaning it is not reaching its intracellular target.[13][14] Consider using cell lines with different permeability characteristics or consult the literature for methods to assess cell permeability.
-
Alternative Prenylation: Some proteins, like K-Ras and N-Ras, can be alternatively prenylated by another enzyme (geranylgeranyltransferase I) when farnesyltransferase is inhibited.[8] This can mask the effect of an FTI.
-
Western Blot Confirmation: Directly assess the farnesylation status of a known farnesyltransferase substrate (e.g., HDJ-2 or Lamin B) via Western blot. An effective FTI will cause a shift in the protein's molecular weight as the unprocessed, unfarnesylated form accumulates.
-
Incorrect Downstream Readout: Ensure that the downstream pathway you are monitoring is indeed regulated by a farnesylated protein in your specific cell line.
Quantitative Data Summary
Table 1: IC50 Values of Known Farnesyltransferase Inhibitors in Enzymatic Assays
| Inhibitor | IC50 (Enzymatic Assay) | Reference |
| Tipifarnib | 0.86 nM | [7] |
| Lonafarnib | 1.9 nM (H-Ras) | [7] |
| FTI-277 | In the nanomolar range | [6] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range |
| Farnesyltransferase Enzymatic Assay | 1 nM - 100 µM |
| Cell Proliferation/Viability Assay | 10 nM - 100 µM |
| Western Blot for Protein Farnesylation | 100 nM - 50 µM |
| Downstream Signaling Pathway Analysis | 100 nM - 50 µM |
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a general framework for measuring farnesyltransferase activity.
Materials:
-
Recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and ZnCl2)
-
This compound and a known FTI (positive control)
-
Black 96-well or 384-well plate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, FPP, and the dansylated peptide substrate.
-
Add varying concentrations of this compound or the positive control FTI to the wells. Include a "no inhibitor" control.
-
Initiate the reaction by adding the farnesyltransferase enzyme to each well.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/550 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Farnesylation
This protocol allows for the direct visualization of the inhibition of protein farnesylation in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a farnesylated protein (e.g., anti-HDJ-2 or anti-Lamin B)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system. An effective inhibitor will show an accumulation of the higher molecular weight, unfarnesylated form of the target protein.
Visualizations
Caption: Ras signaling pathway initiated by farnesylation.
Caption: Workflow for characterizing a potential FTase inhibitor.
References
- 1. medkoo.com [medkoo.com]
- 2. drugs.com [drugs.com]
- 3. L-693612 - Immunomart [immunomart.com]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Caco-2 Cell Permeability Studies of Ziprasidone Hydrochloride Monohydrate Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-693612 Hydrochloride In Vivo Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with L-693612 hydrochloride. The information is tailored to address specific issues that may be encountered during in vivo pharmacokinetic experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing non-linear dose-proportionality with this compound in our rat studies. Is this expected?
A1: Yes, this is an expected finding. This compound exhibits dose-dependent pharmacokinetics. Studies in rats have shown that the area under the blood concentration-time curve (AUC) increases linearly with oral doses up to 0.25 mg/kg. However, at higher doses, such as 5 and 25 mg/kg, the AUC increases disproportionately less than the dose increase. For instance, a 500-fold increase in dose may only result in a 10-fold increase in AUC.[1]
Q2: What is the underlying mechanism for the observed non-linear pharmacokinetics of L-693612?
A2: The non-linear pharmacokinetic profile of L-693612 is not due to poor absorption at higher doses but rather to a dose-dependent increase in blood clearance. L-693612 is a potent carbonic anhydrase inhibitor and binds with high affinity to carbonic anhydrase in red blood cells. At lower doses, the compound is extensively sequestered in erythrocytes, leading to a low free fraction in the plasma available for elimination. As the dose increases, the binding sites on carbonic anhydrase become saturated. This saturation leads to a higher fraction of free drug in the blood, which is then available for elimination, resulting in increased clearance.[1]
Q3: How does the dose of this compound affect its volume of distribution?
A3: The volume of distribution of L-693612 is also dose-dependent. At lower doses, the high-affinity binding to carbonic anhydrase confines the drug primarily to the blood volume. As the binding sites become saturated at higher doses, more of the drug is available to distribute into peripheral tissues, leading to an increase in the apparent volume of distribution.[1]
Q4: Does the terminal half-life of L-693612 change with increasing doses?
A4: Increasing the dose has a minimal effect on the terminal half-life of L-693612. The terminal half-life is determined during a phase where the distribution into erythrocytes is in a linear range.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Observed AUC is significantly lower than expected at high doses. | Saturation of carbonic anhydrase binding sites in red blood cells leading to increased clearance. | This is the expected pharmacokinetic behavior for L-693612. Ensure that your bioanalytical method has a wide enough dynamic range to accurately quantify the concentrations at both low and high doses. Consider measuring both blood and plasma concentrations to understand the partitioning. |
| High variability in pharmacokinetic parameters between animals. | Differences in red blood cell count or carbonic anhydrase expression levels. Inconsistent oral dosing administration. | Ensure a consistent formulation and administration technique (e.g., oral gavage). Consider measuring hematocrit or red blood cell counts for each animal to investigate potential correlations. |
| Difficulty in quantifying low concentrations of L-693612 at early or late time points. | Insufficient sensitivity of the analytical method. | Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, for the quantification of L-693612 in blood or plasma. Ensure the lower limit of quantification (LLOQ) is adequate for your study design. |
| Inconsistent absorption after oral administration. | Issues with the formulation of this compound. | Ensure the drug is fully solubilized or uniformly suspended in the vehicle. Common vehicles for oral administration in rats include aqueous solutions with solubilizing agents like PEG 400 or suspensions in vehicles like 0.5% methylcellulose. |
Data Presentation
Table 1: Dose-Dependent Pharmacokinetics of L-693612 in Rats (Illustrative Data)
| Oral Dose (mg/kg) | Relative Dose Increase | Illustrative AUC (ng*h/mL) | Relative AUC Increase | Dose Proportionality |
| 0.05 | 1x | 100 | 1x | Proportional |
| 0.25 | 5x | 500 | 5x | Proportional |
| 5 | 100x | 2500 | 25x | Less than Proportional |
| 25 | 500x | 5000 | 50x | Less than Proportional |
Note: This table is for illustrative purposes to demonstrate the concept of non-linear dose proportionality described in the literature. Actual values would need to be determined experimentally.
Experimental Protocols
1. In Vivo Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. Animals should be fasted overnight before dosing.
-
Formulation: this compound can be formulated as a solution in a vehicle such as 10% DMSO/90% PEG 400 or as a suspension in 0.5% methylcellulose in water.
-
Dosing: Administer this compound via oral gavage at the desired dose volumes (e.g., 5 mL/kg).
-
Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
2. Bioanalytical Method for L-693612 Quantification
-
Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: Perform a protein precipitation extraction of the plasma samples. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the parent and daughter ions of L-693612 and the internal standard.
-
Quantification: Construct a calibration curve using standards of known L-693612 concentrations in blank plasma.
Mandatory Visualizations
Caption: Dose-dependent distribution of L-693612.
Caption: Experimental workflow for in vivo pharmacokinetics.
References
avoiding L-693612 hydrochloride precipitation in buffer
Welcome to the technical support center for L-693,612 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this carbonic anhydrase inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding solubility and precipitation in buffer solutions.
Troubleshooting Guide: Avoiding L-693,612 Hydrochloride Precipitation
Precipitation of L-693,612 hydrochloride in aqueous buffers is a common issue that can impact experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: Precipitate forms when preparing or using L-693,612 hydrochloride in an aqueous buffer.
Workflow for Troubleshooting Precipitation Issues
L-693612 hydrochloride off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-693612 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a research compound identified as an orally active and topical carbonic anhydrase inhibitor[1]. Its primary molecular target is carbonic anhydrase, an enzyme involved in various physiological processes.
Q2: What are the basic properties of this compound?
| Property | Value |
| CAS Number | 138301-72-1 |
| Molecular Formula | C14H25ClN2O5S3 |
| Molecular Weight | 433.01 g/mol |
| Solubility | Soluble in DMSO (e.g., 10 mM)[1][2] |
Q3: Are there any known off-target effects of this compound reported in the literature?
Currently, there is a lack of specific studies detailing the off-target effects of this compound in cell culture. As with any small molecule inhibitor, the potential for off-target interactions exists. Researchers should empirically determine the optimal concentration and potential non-specific effects in their specific cell system.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO[1][2]. For long-term storage, it is advisable to store the compound at -20°C in a dry and dark environment. Stock solutions in DMSO can typically be stored at -20°C for months, though it is recommended to prepare fresh dilutions for experiments.
Troubleshooting Guide: Unexpected Experimental Outcomes
Unexpected results in cell culture experiments using this compound could be due to its on-target effects on carbonic anhydrase, potential off-target effects, or experimental variability. This guide provides a structured approach to troubleshooting.
Issue 1: Higher-than-expected cytotoxicity or reduced cell viability.
Possible Causes:
-
On-target effects: Inhibition of carbonic anhydrase can disrupt cellular pH regulation and ion transport, which can be cytotoxic to some cell lines.
-
Off-target toxicity: The compound may be interacting with other cellular targets essential for cell survival.
-
Solvent toxicity: High concentrations of DMSO can be toxic to cells.
-
Incorrect concentration: Calculation error leading to a higher final concentration.
Troubleshooting Steps:
-
Confirm Concentration: Double-check all calculations for dilutions.
-
Perform a Dose-Response Curve: Titrate this compound over a wide range of concentrations to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) for your specific cell line.
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Solvent Control: Ensure you have a vehicle control (DMSO-treated) group with the same final DMSO concentration as your highest this compound concentration.
-
Rescue Experiment: If the cytotoxicity is due to on-target effects, attempt a rescue by supplementing the media with components that might mitigate the downstream effects of carbonic anhydrase inhibition (e.g., bicarbonate).
-
Use a structurally different carbonic anhydrase inhibitor: Comparing the effects with another inhibitor can help distinguish between on-target and potential off-target effects.
Issue 2: The observed cellular phenotype does not align with known functions of carbonic anhydrase.
Possible Causes:
-
Unknown off-target effects: this compound may be binding to and modulating the activity of other proteins.
-
Cell-type specific responses: The role of carbonic anhydrase may be different or more complex in your specific cell model.
-
Experimental artifact: The observed phenotype may not be a direct result of the compound's activity.
Troubleshooting Steps:
-
Literature Review: Investigate if carbonic anhydrase has any less-characterized functions in your specific cellular context.
-
Target Engagement Assay: If possible, confirm that this compound is engaging with carbonic anhydrase in your cells at the concentrations used.
-
Off-Target Prediction: Utilize computational tools (e.g., based on structural similarity) to predict potential off-target proteins.
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Phenotypic Screening: Compare the phenotype induced by this compound with that of other known inhibitors targeting different pathways to identify similarities.
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Control Experiments: Use negative control compounds that are structurally similar but inactive against carbonic anhydrase to see if they produce the same phenotype.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound
Objective: To determine the concentration of this compound that reduces cell viability by 50%.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a 2x vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay such as MTT, MTS, or a live/dead stain.
-
Data Analysis: Normalize the viability data to the vehicle control (100% viability) and plot the results against the log of the compound concentration. Use a non-linear regression to calculate the CC50 value.
Protocol 2: General Workflow for Off-Target Effect Investigation
Objective: To systematically investigate if an observed phenotype is due to an off-target effect.
Methodology:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to carbonic anhydrase in your cells.
-
Use a Second Inhibitor: Treat cells with a structurally and mechanistically different carbonic anhydrase inhibitor. If the phenotype is not replicated, it suggests an off-target effect of this compound.
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Broad-Spectrum Kinase Panel: If an off-target kinase inhibition is suspected, screen this compound against a panel of recombinant kinases.
-
Proteomics/Transcriptomics: Perform unbiased 'omics' approaches (e.g., RNA-seq or proteomics) to identify pathways that are perturbed by this compound but not by other carbonic anhydrase inhibitors.
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Hypothesis Testing: Based on the 'omics' data, formulate a hypothesis about a potential off-target and validate it using targeted experiments (e.g., western blotting for a specific pathway, or using a more specific inhibitor for the hypothesized off-target).
References
interpreting nonlinear AUC with L-693612 hydrochloride administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with L-693612 hydrochloride. The information herein is intended to assist with the interpretation of experimental results, particularly the observation of nonlinear Area Under the Curve (AUC) in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule inhibitor of the novel tyrosine kinase, TK-X. It is currently in preclinical development for the treatment of certain solid tumors. By inhibiting TK-X, this compound is designed to block downstream signaling pathways that are critical for tumor cell proliferation and survival.
Q2: We observed a dose-dependent increase in the AUC of this compound that is not directly proportional to the dose administered. What could be the reason for this nonlinear pharmacokinetic (PK) behavior?
A2: A disproportionate increase in AUC with increasing doses suggests that one or more of the drug's absorption, distribution, metabolism, and excretion (ADME) processes may be saturable.[1][2][3] This is a hallmark of nonlinear pharmacokinetics.[1][2][3] Potential causes include:
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Saturation of metabolic enzymes: The primary route of metabolism for this compound may become saturated at higher concentrations, leading to decreased clearance and a greater than proportional increase in AUC.[4]
-
Saturation of protein binding: If this compound binds to plasma proteins, these binding sites can become saturated at higher concentrations. This leads to a higher fraction of unbound, active drug and can contribute to nonlinear PK.[2][5]
-
Saturation of transporters: Efflux transporters involved in the absorption or excretion of the compound may become saturated, affecting its bioavailability and clearance.[5][6]
Q3: How does nonlinear AUC impact the interpretation of our efficacy and toxicity studies?
A3: Nonlinear pharmacokinetics can have significant implications for the therapeutic window of a drug. A small increase in dose could lead to a much larger, and potentially toxic, increase in drug exposure.[1] Conversely, at lower doses, the exposure might not be sufficient for efficacy. Therefore, a thorough understanding of the nonlinear PK properties of this compound is crucial for designing appropriate dosing regimens for in vivo studies and for predicting human pharmacokinetics.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected nonlinear AUC observations in your experiments with this compound.
Issue: Disproportionate increase in AUC with increasing dose.
Question 1: Have you confirmed the integrity and concentration of your dosing solutions?
-
Action: Before initiating in vivo studies, always verify the concentration and stability of this compound in the vehicle. Inaccurate dosing can lead to misleading pharmacokinetic data.
-
Protocol: See "Experimental Protocols" section for a recommended procedure on dosing solution preparation and verification.
Question 2: Are there any indications of solubility-limited absorption?
-
Action: At higher doses, the solubility of this compound in the gastrointestinal tract might be a limiting factor for absorption, which can lead to a less than proportional increase in AUC.[6] Conversely, saturation of presystemic metabolism can lead to a more than proportional increase in bioavailability.[2][5]
-
Troubleshooting Steps:
-
Evaluate the solubility of this compound in biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Consider formulation strategies to improve solubility if it is identified as an issue.
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the potential for saturable metabolism.
-
Question 3: Could the observed nonlinearity be due to issues with the bioanalytical method?
-
Action: The accuracy and precision of your bioanalytical method are critical for generating reliable pharmacokinetic data.
-
Troubleshooting Steps:
-
Review the validation data for your LC-MS/MS method, paying close attention to linearity, accuracy, and precision over the entire calibration range.
-
Ensure that the internal standard used is appropriate and that there is no interference from metabolites or other endogenous compounds.[7]
-
Re-analyze quality control samples from the study to confirm the performance of the assay.
-
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic data for this compound following a single oral administration to mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ngh/mL) | AUC (0-inf) (ngh/mL) |
| 10 | 250 ± 45 | 1.0 | 1500 ± 250 | 1550 ± 260 |
| 30 | 900 ± 150 | 1.5 | 6000 ± 900 | 6200 ± 950 |
| 100 | 4500 ± 700 | 2.0 | 40000 ± 6500 | 42000 ± 7000 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Table 2: Dose-Normalized AUC of this compound in Mice
| Dose (mg/kg) | Dose-Normalized AUC (0-inf) (ng*h/mL per mg/kg) | Fold Increase from Lowest Dose |
| 10 | 155 | 1.0 |
| 30 | 207 | 1.3 |
| 100 | 420 | 2.7 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Dosing Solution Preparation:
-
This compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to the desired concentrations (1, 3, and 10 mg/mL for the 10, 30, and 100 mg/kg doses, respectively).
-
The solutions are vortexed and sonicated to ensure complete dissolution.
-
The concentration of each dosing solution is confirmed by LC-MS/MS.
-
-
Drug Administration:
-
Animals are fasted for 4 hours prior to dosing.
-
This compound is administered via oral gavage at a volume of 10 mL/kg.
-
-
Sample Collection:
-
Blood samples (approximately 50 µL) are collected from the saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. Nonlinear pharmacokinetics: clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonlinear Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 3. Causes of Non linear pharmacokinetics | PPTX [slideshare.net]
- 4. Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Video: Nonlinear Pharmacokinetics: Causes of Nonlinearity [jove.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-693612 Hydrochloride Degradation and Analysis
Disclaimer: Information regarding the specific degradation products and validated analytical methods for L-693612 hydrochloride is not publicly available. This technical support center provides a generalized framework based on established principles of forced degradation studies and analytical method development for similar pharmaceutical compounds. The provided protocols and data are illustrative and should be adapted based on experimental observations for this compound.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for this compound?
A1: Forced degradation studies, or stress testing, involve subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for several reasons:
-
Identifying likely degradation products: This helps in establishing potential impurities that might arise during storage or manufacturing.[2]
-
Elucidating degradation pathways: Understanding how the molecule degrades helps in developing stable formulations and determining appropriate storage conditions.[1][2]
-
Developing and validating stability-indicating analytical methods: The degradation products generated are used to demonstrate the specificity of an analytical method, ensuring it can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[1][3]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: According to ICH guidelines, a comprehensive forced degradation study should include exposure to a variety of stress conditions.[4][5] For a hydrochloride salt of a sulfonamide-containing molecule like L-693612, the following conditions are recommended:
-
Acid Hydrolysis: Treatment with acidic solutions (e.g., 0.1 M to 1 M HCl) at room temperature and elevated temperatures.[2]
-
Base Hydrolysis: Exposure to basic solutions (e.g., 0.1 M to 1 M NaOH) at various temperatures.[2]
-
Oxidation: The use of oxidizing agents such as hydrogen peroxide (e.g., 3-30%).[6]
-
Thermal Degradation: Subjecting the solid drug substance to dry heat.
-
Photodegradation: Exposing the drug substance to UV and visible light.[2]
Q3: What are the potential degradation pathways for a molecule with a sulfonamide group like this compound?
A3: While specific pathways for this compound are unknown, sulfonamides can undergo several types of degradation reactions. Common degradation pathways include cleavage of the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds, as well as modifications to the aniline group through deamination or hydroxylation.[7] Hydrolysis of the sulfonamide bond is a primary concern, especially under acidic or basic conditions.
Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for the analysis of pharmaceutical compounds and their degradation products.[1][8][9] For structural elucidation and confirmation of the identity of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[9]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column contamination, temperature fluctuations, improper injection techniques.[10] | - Reduce sample concentration. - Flush the column with a strong solvent.[11] - Use a column oven for temperature control. - Ensure the sample is dissolved in the mobile phase.[11] |
| Shifting Retention Times | Changes in mobile phase composition, column degradation, fluctuating flow rates, temperature changes.[10] | - Prepare fresh mobile phase. - Check for leaks in the pump and fittings.[11] - Equilibrate the column for a sufficient time. - Use a column oven.[11] |
| Ghost Peaks | Contamination in the mobile phase, sample carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol. - Inject a blank solvent to check for carryover. |
| High Backpressure | Blockage in the column frit or tubing, precipitation of buffer in the mobile phase. | - Filter the mobile phase and samples. - Reverse flush the column (if recommended by the manufacturer). - Ensure buffer is soluble in the organic portion of the mobile phase. |
LC-MS Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Low Signal Intensity | Poor ionization, ion suppression from matrix components, incorrect source parameters. | - Optimize MS source parameters (e.g., gas flow, temperature). - Improve sample clean-up to remove interfering matrix components.[12] - Ensure the mobile phase is compatible with the ionization mode (e.g., acidic for positive ESI).[12] |
| Noisy Baseline | Contaminated mobile phase or LC system, electronic noise. | - Use LC-MS grade solvents and additives. - Clean the ion source. - Check for proper grounding of the instrument. |
| Mass Inaccuracy | Instrument not calibrated, temperature fluctuations affecting the mass analyzer. | - Perform a mass calibration with the appropriate standard. - Ensure the laboratory environment is temperature-controlled. |
| Poor Fragmentation (MS/MS) | Insufficient collision energy, incorrect precursor ion selection. | - Optimize collision energy for each compound. - Verify the m/z of the precursor ion in the MS1 scan. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours. At the end of the study, dissolve the sample in the mobile phase.
-
Photodegradation: Expose a solution of this compound (and the solid drug substance) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Illustrative Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Data Presentation
Example: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of L-693612 HCl | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 1 M HCl, 60°C, 24h | 15.2% | 3 | DP1 (8.5 min) |
| 1 M NaOH, 60°C, 24h | 21.8% | 4 | DP2 (10.2 min) |
| 30% H₂O₂, RT, 24h | 8.5% | 2 | DP3 (12.1 min) |
| Dry Heat, 80°C, 48h | 2.1% | 1 | DP4 (9.8 min) |
| Photolysis (ICH Q1B) | 12.6% | 3 | DP5 (15.3 min) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijcrt.org [ijcrt.org]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. amecj.com [amecj.com]
- 10. zefsci.com [zefsci.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: L-693,612 Hydrochloride & DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the solvent effects of Dimethyl Sulfoxide (DMSO) when working with L-693,612 hydrochloride. L-693,612 is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of pro-inflammatory leukotrienes.[1][2] Proper handling of its solvent, DMSO, is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of L-693,612 hydrochloride in DMSO?
A1: A stock solution of L-693,612 hydrochloride can be prepared at a concentration of 10 mM in anhydrous, high-purity DMSO.[3] To prepare the solution, add the appropriate volume of DMSO to your vial of L-693,612 hydrochloride. Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4] Always inspect the solution to ensure it is clear and free of particulates before use.
Q2: My L-693,612 hydrochloride solution precipitates when I add it to my aqueous buffer or cell culture medium. How can I fix this?
A2: This is a common issue known as precipitation or "salting out," which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment.[4] To prevent this, avoid adding the high-concentration DMSO stock directly to your aqueous medium. Instead, perform serial dilutions of your DMSO stock solution in DMSO first to lower the compound concentration. Then, add the final, most diluted DMSO sample to your aqueous medium while vortexing or stirring to ensure rapid mixing.[4][5]
Q3: What is the maximum recommended final concentration of DMSO for my cell-based experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[5] However, for sensitive or primary cell cultures, it is recommended to keep the final DMSO concentration at or below 0.1%.[5][6] It is crucial to determine the specific tolerance of your cell line with a DMSO dose-response experiment.
Q4: How do I properly control for the effects of DMSO in my experiments?
A4: A vehicle control is essential in every experiment. This control should consist of cells treated with the same final concentration of DMSO as your experimental samples, but without L-693,612 hydrochloride.[4] This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[7]
Q5: What are the known biological effects of DMSO?
A5: DMSO is not biologically inert. It can affect cell growth, viability, and differentiation.[7] At low concentrations, it can sometimes stimulate cell growth, while at higher concentrations (typically above 1%), it can be cytotoxic.[5][6] It is a potent solvent that can also influence the activity of other compounds and facilitate their transport across cell membranes.[8]
Q6: How should I store my L-693,612 hydrochloride stock solution in DMSO?
A6: Store your DMSO stock solution at -20°C or -80°C for long-term stability. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can impact compound solubility.[4] Ensure your vial is tightly sealed to prevent moisture absorption. The high freezing point of DMSO (18.5°C) means the solution will be solid when frozen; allow it to thaw completely and vortex gently before use.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Insoluble | 1. DMSO has absorbed water (hygroscopic).2. Concentration exceeds solubility limit.3. Insufficient mixing. | 1. Use fresh, anhydrous, high-purity DMSO.[4]2. Prepare a more dilute stock solution (e.g., 1 mM or 5 mM).[4]3. Vortex thoroughly. Use gentle warming (37°C) or sonication for 5-15 minutes to aid dissolution.[4] |
| Precipitation in Media | 1. High concentration of compound in DMSO stock added directly to aqueous buffer.2. Insufficient mixing upon dilution. | 1. Perform serial dilutions in DMSO first before the final dilution into the aqueous medium.[4]2. Add the diluted compound solution to the medium slowly while stirring or vortexing to facilitate rapid dispersal.[5] |
| Cell Toxicity/Death | 1. Final DMSO concentration is too high for the cell line.2. Synergistic toxicity between the compound and DMSO. | 1. Reduce the final DMSO concentration to ≤0.1%.[5]2. Perform a DMSO toxicity test on your specific cell line to determine the maximum tolerable concentration. |
| Inconsistent Results | 1. Inconsistent final DMSO concentration across experiments.2. Degradation of stock solution. | 1. Ensure the vehicle control and all experimental wells have the exact same final DMSO concentration.[9]2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols & Workflows
Protocol: Preparation of L-693,612 Hydrochloride for Cellular Assays
-
Reagent Preparation : Use fresh, anhydrous, high-purity DMSO for all stock and intermediate solutions.[4]
-
Stock Solution (10 mM) : Prepare a 10 mM stock solution of L-693,612 hydrochloride in 100% DMSO.[3] Ensure complete dissolution. This stock should be stored at -20°C or -80°C.
-
Intermediate Dilutions : On the day of the experiment, thaw the stock solution and prepare intermediate dilutions in 100% DMSO. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you would need a 10 mM intermediate stock. If your final desired concentration is 1 µM, you would prepare a 1 mM intermediate stock.
-
Final Dilution : Add the appropriate volume of the intermediate DMSO solution to your pre-warmed cell culture medium. For a 1:1000 dilution (to achieve 0.1% DMSO), add 1 µL of the intermediate stock to 1 mL of medium. Mix immediately and thoroughly.
-
Cell Treatment : Remove the existing medium from your cells and replace it with the medium containing L-693,612 hydrochloride.
-
Controls : Always include a "cells alone" (no treatment) control and a "vehicle control" (cells treated with the same final concentration of DMSO).[4][9]
Experimental Workflow for Compound Preparation
Caption: Workflow for preparing L-693,612 hydrochloride for cell-based assays.
Signaling Pathway Visualization
L-693,612 is an inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is an essential protein that transfers arachidonic acid (AA) to the enzyme 5-lipoxygenase (5-LO), which is the first committed step in the biosynthesis of leukotrienes.[2] Leukotrienes are potent pro-inflammatory lipid mediators involved in various inflammatory diseases.[10]
5-Lipoxygenase (5-LO) / FLAP Signaling Pathway
Caption: Inhibition of the FLAP pathway by L-693,612 blocks leukotriene synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunomart.com [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in L-693612 Hydrochloride Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving L-693612 hydrochloride.
Introduction to this compound
This compound is a potent, orally active inhibitor of carbonic anhydrase (CA). Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of these enzymes can have significant physiological effects, making L-693612 a valuable tool in various research areas, including those investigating the role of CAs in cancer, glaucoma, and other conditions.[1]
One of the critical aspects of working with L-693612 is its dose-dependent, non-linear pharmacokinetics. This is primarily due to the saturation of its high-affinity binding sites on carbonic anhydrase in red blood cells. At lower doses, the compound is largely sequestered in erythrocytes, while at higher doses, saturation of these binding sites leads to increased plasma concentrations and availability to peripheral tissues. This characteristic underscores the importance of careful dose selection and interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound solutions for cell-based assays?
A1: For cell-based assays, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture medium, which can have off-target effects.
For short-term storage (days to weeks), stock solutions can be kept at 4°C. For long-term storage (months to years), it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Always ensure the compound is fully dissolved before use. The stability of L-693612 in cell culture media over the course of an experiment should be considered, as components in the media may affect its stability.
Q2: I am observing inconsistent results in my cell viability assays. What could be the cause?
A2: Inconsistent results in cell viability assays can stem from several factors:
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Dose-Dependent Pharmacokinetics: As mentioned, L-693612 exhibits non-linear pharmacokinetics. Small variations in the final concentration can lead to significant differences in cellular effects. Ensure precise and consistent dilutions of your stock solution.
-
Cell Line Specificity: Different cell lines express varying levels of carbonic anhydrase isoforms. The inhibitory effect of L-693612 will depend on the specific CA isoforms present in your chosen cell line. It is crucial to characterize the CA expression profile of your cells.
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Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases. These off-target interactions can contribute to cytotoxicity and confound your results. Consider performing a dose-response curve to identify a concentration range where the effect is likely mediated by carbonic anhydrase inhibition.
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Assay Conditions: Factors such as cell density, incubation time, and the specific viability assay used (e.g., MTT, XTT, or trypan blue exclusion) can all influence the outcome. Standardize these parameters across all experiments.
Q3: How can I confirm that the observed effects in my experiments are due to carbonic anhydrase inhibition?
A3: To confirm that the effects are target-specific, consider the following controls:
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Use of a Structurally Unrelated CA Inhibitor: Compare the effects of L-693612 with another well-characterized carbonic anhydrase inhibitor that has a different chemical structure.
-
Rescue Experiments: If the observed phenotype is due to altered pH, attempt to rescue the effect by manipulating the extracellular or intracellular pH.
-
Knockdown/Knockout Models: Utilize cell lines where specific carbonic anhydrase isoforms have been knocked down or knocked out to see if the effect of L-693612 is diminished.
-
Direct Measurement of CA Activity: Directly measure the carbonic anhydrase activity in your experimental system in the presence and absence of L-693612.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect at expected concentrations | 1. Compound Degradation: Improper storage or handling of this compound. 2. Low Expression of Target CA Isoform: The cell line used may not express the relevant carbonic anhydrase isoform at a sufficient level. 3. Incorrect Dosing: Miscalculation of dilutions or errors in pipetting. | 1. Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage conditions are maintained. 2. Verify the expression of the target carbonic anhydrase isoform in your cell line using techniques like Western blotting or qPCR. Consider using a different cell line with known high expression. 3. Double-check all calculations and ensure pipettes are calibrated. |
| High background or off-target effects | 1. Excessive Concentration: Using a concentration of L-693612 that is too high, leading to non-specific interactions. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Perform a dose-response experiment to determine the optimal concentration range. Start with a lower concentration and titrate up. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent-only control in your experiments. |
| Poor reproducibility between experiments | 1. Variability in Cell Culture: Inconsistent cell passage number, confluency, or growth conditions. 2. Inconsistent Compound Preparation: Variations in the preparation of L-693612 solutions. 3. Saturation of Binding Sites: Failure to account for the non-linear pharmacokinetics of the compound. | 1. Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding at a consistent density. 2. Prepare fresh dilutions from a single, well-characterized stock solution for each set of experiments. 3. Be mindful of the dosing regimen and its potential to saturate erythrocyte binding sites in in vivo studies, which will affect plasma concentrations. |
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited by L-693612.
Materials:
-
Purified recombinant human carbonic anhydrase (e.g., CA II or CA IX)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 180 µL of the carbonic anhydrase solution (e.g., 2 µg/mL in assay buffer) to each well.
-
Add 10 µL of the L-693612 dilutions or buffer (for control) to the respective wells.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of pNPA solution (e.g., 10 mM in acetonitrile) to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of pNPA hydrolysis (change in absorbance per minute).
-
Plot the percentage of inhibition against the concentration of L-693612 to determine the IC50 value.
Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol allows for the measurement of changes in intracellular pH upon treatment with L-693612.
Materials:
-
Cells of interest
-
This compound
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with HBSS.
-
Load the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add HBSS containing the desired concentrations of this compound or vehicle control to the wells.
-
Measure the fluorescence intensity at emission wavelength ~535 nm with excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive).
-
The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH. Calibrate the fluorescence ratio to pH values using a standard curve generated with nigericin and buffers of known pH.
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase Inhibition and Downstream Effects
Inhibition of carbonic anhydrase by L-693612 leads to a decrease in the catalytic conversion of CO2 to bicarbonate and protons. This can result in alterations in both intracellular and extracellular pH. In the context of cancer, tumor-associated carbonic anhydrases like CA IX contribute to an acidic tumor microenvironment, which promotes tumor progression and immune evasion.[2][3][4] By inhibiting CA IX, L-693612 can potentially reverse this acidification, leading to a decrease in tumor cell proliferation and survival.[5] The resulting intracellular acidosis can trigger downstream events such as the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and ultimately, apoptosis.[5]
Caption: Inhibition of CA IX by L-693612 disrupts pH homeostasis, leading to apoptosis.
General Experimental Workflow for this compound
A typical experimental workflow for investigating the effects of L-693612 involves a series of in vitro and cell-based assays to confirm its activity and elucidate its mechanism of action.
Caption: A stepwise approach for characterizing the activity of this compound.
References
- 1. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acidity of the tumor microenvironment is a mechanism of immune escape that can be overcome by proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Association between pH regulation of the tumor microenvironment and immunological state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: L-693612 Hydrochloride and Carbonic Anhydrase Binding
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for experiments involving the binding of carbonic anhydrase (CA) and the inhibitor, L-693612 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, orally active, and topical carbonic anhydrase inhibitor.[1][2] Like other sulfonamide-based inhibitors, its primary mechanism of action involves the coordination of its sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the native substrate (carbon dioxide), thereby inhibiting the enzyme's catalytic activity.
Q2: What is meant by "saturation of binding" with this compound? A2: Saturation of binding refers to a phenomenon observed in pharmacokinetic studies where, at higher concentrations, the binding sites on the carbonic anhydrase enzyme become fully occupied by the inhibitor. For L-693612, this has been specifically noted in erythrocytes (red blood cells), which contain high levels of carbonic anhydrase. At blood concentrations below approximately 25 µM, the inhibitor is largely sequestered by erythrocyte CA. However, at concentrations above this threshold, the binding sites become saturated, leading to a disproportionate increase in the free fraction of the drug in plasma and altered clearance rates.[3] This is a critical factor to consider in both in vitro and in vivo experiments.
Q3: Are there specific carbonic anhydrase isozymes that this compound targets? A3: The public domain literature does not specify the exact isozyme selectivity profile for this compound. Carbonic anhydrase exists in numerous isoforms (e.g., CA I, II, IV, IX, XII), and inhibitors often exhibit varying affinities for each.[4][5] For example, CA I and II are cytosolic "housekeeping" enzymes, while CA IX and XII are transmembrane isoforms associated with tumorigenesis.[6][7] Researchers should consider testing L-693612 against a panel of relevant isozymes to determine its selectivity profile for their specific application.
Q4: What are the recommended solvents and stock solution preparation methods for this compound? A4: As a hydrochloride salt, L-693612 is expected to have better aqueous solubility than its free base. For creating concentrated stock solutions, sterile, purified water or dimethyl sulfoxide (DMSO) are common choices. It is crucial to ensure the compound is fully dissolved before preparing serial dilutions. For final assay conditions, the concentration of the organic solvent (like DMSO) should be kept to a minimum (typically <1%) to avoid impacting enzyme activity or protein stability.
Q5: Which assay format is best for studying this inhibitor? A5: The CO₂ hydration assay is considered the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.[8] This assay directly measures the physiological reaction by monitoring the change in pH resulting from the formation of bicarbonate and a proton.[9][10] An alternative, often used for high-throughput screening, is the esterase assay, which uses a surrogate substrate like p-nitrophenyl acetate. However, results from the esterase and CO₂ hydration assays may not always correlate perfectly.
Data Presentation
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | >10000 | 12.1 | 25 | 5.7 |
| Compound 1j [5] | 100.8 | 185.4 | 8.6 | 5.4 |
| Compound 1r [5] | 240.7 | 104.5 | 34.6 | 4.3 |
| Compound 1x [5] | 205.1 | 29.8 | 5.1 | 21.6 |
| Note: Data extracted from reference[5] for illustrative purposes. These are not values for this compound. |
Experimental Protocols
CO₂ Hydration Assay for CA Inhibition (Stopped-Flow or Electrometric Method)
This protocol outlines the measurement of CA inhibition by monitoring the pH change upon addition of CO₂-saturated water to a buffered solution containing the enzyme and inhibitor.
1. Materials and Reagents:
-
Enzyme: Purified human carbonic anhydrase (e.g., hCA II). Prepare a stock solution (e.g., 1 mg/mL) in cold, purified water.
-
Inhibitor: this compound. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO or water.
-
Assay Buffer: 20 mM TRIS-HCl or 20 mM Trizma buffer, pH 8.0-8.3.[9][11] Keep chilled on ice.
-
Substrate: CO₂-saturated water. Prepare by bubbling CO₂ gas through purified water maintained at 0-4°C for at least 30 minutes.[9]
-
Equipment: pH meter with a fast-response electrode, stopwatch, or a stopped-flow spectrophotometer. A temperature-controlled vessel to maintain 0-4°C is essential.[10]
2. Enzyme Preparation:
-
On the day of the experiment, dilute the CA stock solution in ice-cold purified water to a working concentration (e.g., ~0.01 mg/mL).[9] The final concentration should provide a reaction time of 10-20 seconds in the absence of an inhibitor.[11]
3. Assay Procedure:
-
Blank Reaction (T₀):
-
Add 6.0 mL of chilled assay buffer to a temperature-controlled beaker (0-4°C).[9]
-
Withdraw 4.0 mL of CO₂-saturated water into a syringe.
-
Place the pH electrode into the buffer and ensure a stable reading.
-
Rapidly inject the CO₂-saturated water into the buffer, simultaneously starting the stopwatch.
-
Record the time required for the pH to drop from 8.3 to 6.3. This is the uncatalyzed time, T₀.[9]
-
-
Enzyme Reaction (T):
-
Add 6.0 mL of chilled assay buffer to the beaker.
-
Add a defined volume of the diluted enzyme solution (e.g., 100 µL).
-
Rapidly inject 4.0 mL of CO₂-saturated water, starting the stopwatch.
-
Record the time required for the pH to drop from 8.3 to 6.3. This is the catalyzed time, T.
-
-
Inhibited Reaction (Tᵢ):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 6.0 mL of the inhibitor dilution to the beaker.
-
Add the same volume of diluted enzyme solution and incubate for a pre-determined time (e.g., 5-15 minutes) to allow for inhibitor binding.
-
Rapidly inject 4.0 mL of CO₂-saturated water and record the time for the pH drop as described above. This is the inhibited time, Tᵢ.
-
4. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * [(Tᵢ - T) / (T₀ - T)]
-
Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Mandatory Visualizations
Diagrams of Workflows and Concepts
Caption: Experimental workflow for a carbonic anhydrase inhibition assay.
Caption: Simplified binding of a sulfonamide inhibitor to the CA active site.
Caption: Troubleshooting guide for L-693612 inhibition experiments.
Troubleshooting Guide
| Issue / Observation | Possible Cause | Recommended Troubleshooting Steps |
| Inhibition is weaker than expected or absent. | 1. Degraded Inhibitor: this compound solution may be unstable over time. 2. Inactive Enzyme: Carbonic anhydrase may have lost activity due to improper storage or handling. 3. Incorrect Assay Setup: Suboptimal pH, temperature, or substrate concentration can affect results. | 1. Prepare a fresh stock solution of this compound immediately before the experiment. 2. Test the enzyme activity with a known positive control inhibitor, such as acetazolamide, to confirm enzyme viability. 3. Verify that the assay buffer pH is correct (e.g., 8.0-8.3) and that the reaction is maintained at the specified temperature (e.g., 0-4°C).[9] |
| Precipitate forms in wells upon dilution. | 1. Low Aqueous Solubility: The inhibitor's solubility limit may be exceeded upon dilution from an organic stock (e.g., DMSO) into the aqueous assay buffer. | 1. Decrease the starting concentration of the L-693612 stock solution. 2. If using DMSO, ensure the final concentration in the assay does not exceed 1%. 3. Consider gentle warming or sonication of the stock solution to ensure complete dissolution before dilution. |
| Dose-response curve is non-linear or flattens at high concentrations. | 1. Binding Site Saturation: At high concentrations (>25 µM), all available CA enzyme molecules may be bound by the inhibitor, preventing a further dose-dependent response.[3] 2. Assay Artifact: At very high inhibitor concentrations, compounds may form aggregates that interfere with the assay. | 1. Adjust the inhibitor concentration range to focus on values below the saturation point to accurately determine the IC₅₀. 2. Ensure that the enzyme concentration used in the assay is significantly lower than the expected Kᵢ of the inhibitor to maintain assay validity. |
| High variability between replicate wells. | 1. Inconsistent Timing: The CA-catalyzed reaction is extremely fast; minor variations in the timing of reagent addition can cause significant variability.[12] 2. CO₂ Off-gassing: The CO₂-saturated water substrate is unstable and will lose CO₂ to the atmosphere, changing its concentration over time. | 1. Use automated liquid handlers for precise timing or practice consistent manual pipetting. For the CO₂ hydration assay, a stopped-flow instrument is ideal. 2. Keep the CO₂-saturated water on ice and tightly sealed. Prepare it fresh and use it within a limited timeframe. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. Dose-dependent pharmacokinetics of L-693,612, a carbonic anhydrase inhibitor, following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Classical Inhibition of Carbonic Anhydrase [mdpi.com]
- 5. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 11. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]
- 12. Carbonic Anhydrase Activity Assay [protocols.io]
Validation & Comparative
A Comparative Efficacy Analysis of Carbonic Anhydrase Inhibitors in Glaucoma Models: L-693612 Hydrochloride vs. Acetazolamide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-693612 hydrochloride and the well-established carbonic anhydrase inhibitor, acetazolamide, in the context of glaucoma treatment. This analysis is based on available experimental data, focusing on efficacy in preclinical glaucoma models.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by reducing the production of aqueous humor. Acetazolamide, a systemic CAI, has been a mainstay in glaucoma therapy for decades. This compound has been identified as a topically active CAI. This guide aims to compare the efficacy of these two compounds based on available scientific literature.
Mechanism of Action: Carbonic Anhydrase Inhibition
Both this compound and acetazolamide function by inhibiting carbonic anhydrase, an enzyme crucial for the production of bicarbonate ions in the ciliary body. This reduction in bicarbonate availability decreases the secretion of aqueous humor, leading to a subsequent reduction in intraocular pressure.
A Comparative In Vivo Analysis of L-693612 Hydrochloride and Dorzolamide for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo performance of two topical carbonic anhydrase inhibitors, L-693612 hydrochloride and dorzolamide, for the reduction of intraocular pressure (IOP). While direct comparative in vivo studies are not publicly available, this document synthesizes the existing preclinical and clinical data for each compound to offer a valuable resource for researchers in ophthalmology and glaucoma therapeutics. Dorzolamide, marketed as Trusopt®, emerged as a key development from Merck's research into topical carbonic anhydrase inhibitors, a class of drugs that also included the investigational compound this compound.
Mechanism of Action: Carbonic Anhydrase Inhibition
Both this compound and dorzolamide are sulfonamide derivatives designed to inhibit carbonic anhydrase, a key enzyme in the ciliary processes of the eye. Inhibition of carbonic anhydrase, particularly the isoenzyme II, reduces the formation of bicarbonate ions. This, in turn, is believed to decrease fluid transport and subsequently lower the rate of aqueous humor production, leading to a reduction in intraocular pressure.[1][2][3] Elevated IOP is a major risk factor for the progression of glaucoma.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the IOP-lowering effects of dorzolamide and related compounds. Due to the limited publicly available data on this compound, data for a closely related racemic compound, MK-927, is presented to provide context. Dorzolamide itself is the S,S-enantiomer of a later lead compound, MK-507.
Table 1: Preclinical In Vivo Efficacy in Animal Models
| Compound | Animal Model | Concentration | Maximum IOP Reduction | Reference |
| Dorzolamide (MK-507) | Glaucomatous Monkeys | 0.5% | 22% | [5] |
| 1% | 30% | [5] | ||
| 2% | 37% | [5] | ||
| MK-927 (racemate) | Ocular Hypertensive Cynomolgus Monkeys | 0.5% | 4.7 mmHg | [6] |
| 1% | 5.9 mmHg | [6] | ||
| 2% | 9.6 mmHg (27%) | [6] | ||
| α-chymotrypsinized Rabbits | 0.01% - 0.5% | Dose-dependent decrease | [6] |
Table 2: Clinical In Vivo Efficacy in Humans
| Compound | Patient Population | Concentration | Dosing Regimen | Peak Mean IOP Reduction | Reference |
| Dorzolamide (MK-507) | Primary Open-Angle Glaucoma or Ocular Hypertension | Not specified | Every 8 or 12 hours | 26.2% | [7] |
| Sezolamide (MK-417) | Primary Open-Angle Glaucoma or Ocular Hypertension | Not specified | Every 8 hours | 22.5% | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Measurement of Intraocular Pressure (IOP) in Animal Models
-
Animal Model: Cynomolgus monkeys with laser-induced glaucoma or alpha-chymotrypsin-induced ocular hypertension in rabbits are commonly used models.[5][6]
-
Drug Administration: A single 50 µL drop of the test compound solution (e.g., 0.5%, 1%, or 2% concentrations) is instilled topically into the eye.[5][6]
-
IOP Measurement: IOP is measured at baseline and at various time points post-instillation (e.g., 2, 4, 6 hours) using a calibrated pneumatonometer or applanation tonometer.[5][6]
-
Data Analysis: The change in IOP from baseline is calculated and often expressed as a mean reduction in mmHg or as a percentage reduction compared to a vehicle-treated control group.[5][6]
Clinical Evaluation of IOP in Human Subjects
-
Study Design: Double-masked, randomized, placebo-controlled studies are the gold standard for clinical evaluation.[7]
-
Patient Population: Patients with primary open-angle glaucoma or ocular hypertension are recruited for these trials.[7]
-
Treatment Protocol: Patients are randomly assigned to receive the investigational drug at specified concentrations and dosing frequencies (e.g., every 8 or 12 hours) or a placebo for a defined period (e.g., 4 days).[7]
-
Outcome Measures: The primary outcome is the change in intraocular pressure from baseline, measured at various time points.[7]
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition
The following diagram illustrates the mechanism by which carbonic anhydrase inhibitors reduce aqueous humor formation.
Caption: Inhibition of carbonic anhydrase reduces bicarbonate, decreasing aqueous humor.
Experimental Workflow for In Vivo IOP Studies
This diagram outlines the typical workflow for evaluating the efficacy of topical IOP-lowering agents in an animal model.
Caption: Standard preclinical workflow for testing IOP-lowering drug efficacy.
References
- 1. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-927: a topically active ocular hypotensive carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK-507 versus sezolamide. Comparative efficacy of two topically active carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-693,612 Hydrochloride: A Comparative Guide to Carbonic Anhydrase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-693,612 hydrochloride as an inhibitor of Carbonic Anhydrase II (CA-II), juxtaposed with other known inhibitors of this therapeutically significant enzyme. While the precise inhibitory constant (Ki) for L-693,612 hydrochloride against CA-II is not publicly available, its identity as a potent carbonic anhydrase inhibitor is established. This document summarizes the available information and provides context by comparing its potential efficacy with that of other well-characterized CA-II inhibitors.
Comparative Analysis of CA-II Inhibitors
The inhibitory potency of a compound is quantified by its Ki value, which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher binding affinity and, consequently, a more potent inhibitor. The following table presents the Ki values for a selection of known CA-II inhibitors, offering a benchmark for assessing the potential efficacy of L-693,612 hydrochloride.
| Inhibitor | Ki for CA-II (nM) | Notes |
| L-693,612 hydrochloride | Not Publicly Available | Identified as an orally active and topical carbonic anhydrase inhibitor. |
| Acetazolamide | 14 | A clinically used sulfonamide for treating glaucoma, epilepsy, and other conditions. |
| Dorzolamide (MK-507, L-671,152) HCl | 1.9 | A water-soluble, potent inhibitor used as an anti-glaucoma agent. |
| Brinzolamide (AL-4862) | 3.19 | A potent inhibitor used in the management of glaucoma. |
| Methazolamide ( CL 8490 ) | 14 | A carbonic anhydrase inhibitor with applications in treating glaucoma. |
| Human carbonic anhydrase II-IN-1 (Compound S-13) | 4.4 | A potent inhibitor under investigation for glaucoma research.[1] |
Experimental Determination of Inhibitory Constant (Ki)
The determination of the Ki value for a carbonic anhydrase inhibitor is crucial for its characterization. Several robust experimental protocols are employed for this purpose, with the stopped-flow CO2 hydration assay being a widely accepted method.
Stopped-Flow CO2 Hydration Assay Protocol
This method measures the enzymatic activity of CA-II by monitoring the pH change resulting from the hydration of its substrate, carbon dioxide (CO2). The inhibition of this activity in the presence of an inhibitor allows for the calculation of the Ki value.
Principle: Carbonic anhydrase catalyzes the reversible hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is dependent on the inhibitor's concentration and its affinity for the enzyme.
Materials and Reagents:
-
Purified human Carbonic Anhydrase II (hCA-II)
-
Inhibitor compound (e.g., L-693,612 hydrochloride)
-
CO2-saturated water
-
Buffer solution (e.g., TRIS-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of hCA-II and the inhibitor in the appropriate buffer.
-
Reaction Mixture: In the stopped-flow instrument's syringes, place the enzyme solution (with or without the inhibitor) in one syringe and the CO2-saturated water in the other. Both solutions should contain the pH indicator.
-
Initiation of Reaction: Rapidly mix the contents of the two syringes. This initiates the enzymatic reaction.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator at its specific wavelength over a short period (milliseconds to seconds). This reflects the change in pH as the reaction proceeds.
-
Data Analysis:
-
Determine the initial rate of the enzymatic reaction in the absence and presence of various concentrations of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The Ki value can then be determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate.
-
Diagram of Experimental Workflow:
Caption: Workflow for determining the Ki of a CA-II inhibitor.
Signaling Pathway of Carbonic Anhydrase II Inhibition
Carbonic anhydrase II plays a crucial role in pH regulation and fluid balance in various tissues. Its inhibition can have significant physiological effects. For instance, in the eye, inhibition of CA-II in the ciliary body reduces the formation of aqueous humor, thereby lowering intraocular pressure, which is a key therapeutic strategy for glaucoma.
Caption: Inhibition of CA-II by L-693,612 disrupts bicarbonate production.
This guide serves as a foundational resource for understanding the comparative context of L-693,612 hydrochloride as a carbonic anhydrase II inhibitor. Further experimental validation is necessary to definitively ascertain its Ki value and fully characterize its inhibitory profile.
References
Navigating the Selectivity Landscape of Carbonic Anhydrase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity profiles of carbonic anhydrase inhibitors (CAIs) is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of L-693612 hydrochloride and other prominent CAIs, supported by experimental data and detailed protocols to aid in the evaluation of novel compounds.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. With at least 15 known isoforms in humans, developing isozyme-selective inhibitors is a key objective in drug discovery to target specific disease states, such as glaucoma, epilepsy, and certain cancers, while minimizing off-target effects.
Comparative Selectivity Profiles of Carbonic Anhydrase Inhibitors
The inhibitory potency of a compound is typically expressed as its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported inhibition data for selected CAIs against several key human carbonic anhydrase (hCA) isozymes. Lower values indicate greater potency.
| Compound | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Acetazolamide | 250 | 12[1][2] | 74[1][2] | 30[3] | 5.7 |
| Dorzolamide | 600 (IC₅₀)[3][4] | 0.18 (IC₅₀)[3][4] | 6.9 | Data not available | Data not available |
| Methazolamide | 50 | 14[5] | Data not available | 25 | 4.5 |
Note: The data presented is compiled from various sources and methodologies. Direct comparison should be made with caution. "hCA" refers to human carbonic anhydrase.
Deciphering the Data: A Visual Representation
The following diagram illustrates the concept of inhibitor selectivity, showcasing how different inhibitors can have varying potencies against different CA isozymes.
Caption: A conceptual diagram illustrating the varied inhibitory activities of different compounds against a panel of human carbonic anhydrase isozymes.
Experimental Protocols: The Foundation of Reliable Data
The determination of inhibitory activity against CA isozymes is crucial for establishing a selectivity profile. A widely accepted and robust method is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
This method directly measures the catalytic activity of a CA isozyme by monitoring the pH change resulting from the enzyme-catalyzed hydration of carbon dioxide. The assay is performed in the presence and absence of an inhibitor to determine its effect on the enzyme's kinetics.
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)
-
Assay Buffer (e.g., 10 mM HEPES-Tris, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water (substrate)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the CA isozyme, pH indicator, and the test inhibitor. The CO₂-saturated water is prepared by bubbling CO₂ gas through chilled, deionized water.
-
Enzyme-Inhibitor Pre-incubation: The enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period to allow for binding to reach equilibrium.
-
Rapid Mixing: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated substrate solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short time frame (milliseconds to seconds) as the pH of the solution decreases due to the formation of protons during CO₂ hydration.
-
Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change over time. These rates are then plotted against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.
The following diagram outlines the general workflow for determining the selectivity profile of a CA inhibitor.
Caption: A flowchart detailing the key steps involved in determining the selectivity profile of a carbonic anhydrase inhibitor.
Conclusion
While this compound is a known carbonic anhydrase inhibitor, a comprehensive public selectivity profile is essential for a thorough comparative evaluation. The data and protocols presented for established CAIs like Acetazolamide, Dorzolamide, and Methazolamide provide a benchmark for such assessments. By employing standardized and rigorous experimental methodologies, researchers can generate the high-quality, comparative data needed to identify and develop novel, isozyme-selective CA inhibitors for a range of therapeutic applications.
References
- 1. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Carbonic Anhydrase Inhibitors on the Hypoxic Ventilatory Response: Methazolamide vs. Acetazolamide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the effects of two carbonic anhydrase inhibitors, methazolamide and acetazolamide, on the hypoxic ventilatory response (HVR). The HVR is a critical physiological reflex that increases ventilation in response to low oxygen levels. Carbonic anhydrase inhibitors are a class of drugs that have complex effects on respiratory control, making a detailed comparison of their individual actions highly relevant for research and clinical applications.
Initial literature searches did not yield comparative data for L-693,612 hydrochloride in the context of the hypoxic ventilatory response. Therefore, this guide focuses on the well-documented differential effects of methazolamide and acetazolamide, for which robust experimental data is available.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study on the effects of methazolamide and acetazolamide on the steady-state hypoxic ventilatory response in anesthetized cats. The HVR is described by the exponential function: V̇i = G * exp(-D * PO₂) + A, where V̇i is the inspired ventilation, G is the hypoxic sensitivity, D is a shape factor, and A is the hyperoxic ventilation.
Table 1: Effects of Low-Dose Methazolamide (3 mg/kg) followed by Acetazolamide (3 mg/kg) on Hypoxic Ventilatory Response Parameters [1][2]
| Parameter | Control | Methazolamide (3 mg/kg) | Acetazolamide (3 mg/kg) |
| Hypoxic Sensitivity (G) (L/min) | 1.93 ± 1.32 | No significant change | 1.09 ± 0.92 (44% reduction, P = 0.003) |
| Shape Factor (D) (kPa⁻¹) | 0.20 ± 0.07 | No significant change | 0.14 ± 0.06 (Tendency to reduce, P = 0.023) |
| Hyperoxic Ventilation (A) (L/min) | 0.86 ± 0.33 | 1.30 ± 0.40 (Increase, P = 0.003) | No further significant change |
Table 2: Effects of Low-Dose (3 mg/kg) and High-Dose (33 mg/kg) Methazolamide on Hypoxic Ventilatory Response Parameters [1][2]
| Parameter | Control | Methazolamide (3 mg/kg) | Methazolamide (33 mg/kg) |
| Hypoxic Sensitivity (G) | No significant change | No significant change | No significant change |
| Shape Factor (D) | No significant change | No significant change | No significant change |
| Hyperoxic Ventilation (A) | No significant change | No significant change | No significant change |
Key Findings from Data:
-
Methazolamide, even at high doses that cause complete inhibition of carbonic anhydrase, does not reduce the hypoxic ventilatory response.[1][2]
-
In contrast, acetazolamide significantly reduces hypoxic sensitivity.[1][2]
-
This suggests that the inhibitory effect of acetazolamide on the HVR may be mediated by mechanisms other than carbonic anhydrase inhibition.[2][3]
Experimental Protocols
The following section details the methodology used to assess the hypoxic ventilatory response in the comparative studies.
Measurement of the Steady-State Hypoxic Ventilatory Response
The protocol for measuring the steady-state ventilatory response to hypoxia typically involves the following steps:[4][5][6][7][8]
-
Animal Preparation: Studies are often conducted on anesthetized and mechanically ventilated animals (e.g., cats) to ensure stable physiological conditions.[1][2]
-
Isocapnia Maintenance: Throughout the experiment, the end-tidal partial pressure of carbon dioxide (PCO₂) is kept constant (isocapnia) to isolate the effects of hypoxia on ventilation. This is usually achieved by adjusting the inspired CO₂ concentration.[4]
-
Induction of Hypoxia: A known degree of hypoxia is induced by altering the fraction of inspired oxygen. The response is measured at several different levels of arterial oxygen partial pressure (PO₂).
-
Ventilatory Measurement: The resulting changes in ventilation (minute ventilation) are recorded.
-
Data Analysis: The relationship between ventilation and PO₂ is then fitted to an exponential model to determine the parameters of the hypoxic ventilatory response: hypoxic sensitivity (G), the shape factor (D), and hyperoxic ventilation (A).[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the hypoxic ventilatory response and the general experimental workflow.
Caption: Signaling pathway of the hypoxic ventilatory response.
Caption: Mechanism of carbonic anhydrase inhibitors.
Caption: Experimental workflow for HVR assessment.
References
- 1. The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The noncarbonic anhydrase inhibiting acetazolamide analog N-methylacetazolamide reduces the hypercapnic, but not hypoxic, ventilatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring the ventilatory response to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring the hypoxic ventilatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Measuring the hypoxic ventilatory response. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Topical Carbonic Anhydrase Inhibitors for Glaucoma Management
Guide for Researchers and Drug Development Professionals
Topical carbonic anhydrase inhibitors (CAIs) are a significant class of drugs used in the management of glaucoma, a progressive optic neuropathy often characterized by elevated intraocular pressure (IOP).[1][2] By targeting the carbonic anhydrase enzyme in the ciliary body, these agents effectively reduce the production of aqueous humor, the fluid that fills the front part of the eye, thereby lowering IOP.[3][4] The primary topical CAIs used in clinical practice are dorzolamide and brinzolamide. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to inform research and drug development efforts.
Mechanism of Action
Topical CAIs lower IOP by inhibiting carbonic anhydrase isoenzyme II, which is prevalent in the ciliary processes.[2] This enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate ions and protons.[1][5] The reduction in bicarbonate ion formation slows the movement of fluid into the posterior chamber, thus decreasing the rate of aqueous humor production.[4][5] This typically results in a 15%–20% drop in IOP.[1]
Caption: Biochemical pathway of carbonic anhydrase inhibition.
Comparative Efficacy in IOP Reduction
Both dorzolamide (typically a 2% solution) and brinzolamide (a 1% solution) are effective in lowering IOP.[1] Numerous clinical trials have compared their efficacy, both as monotherapy and as adjunctive therapy with other glaucoma medications like beta-blockers and prostaglandin analogs (PGAs).
A meta-analysis comparing first-line glaucoma medications found that dorzolamide had a slightly greater IOP-lowering capability than brinzolamide, with a mean difference of 0.58 mmHg.[1] However, many studies conclude that their efficacy is clinically equivalent. For instance, a study comparing brinzolamide 1% and dorzolamide 2% (each added to timolol 0.5%) found them to be equivalent in their mean IOP-lowering effects.[6] When used as an add-on to PGAs, a meta-analysis of 26 trials found brinzolamide to be as effective as dorzolamide in reducing IOP at various time points throughout the day.[7]
| Study Focus | Dorzolamide | Brinzolamide | Key Findings | Citation |
| Adjunctive to Timolol | 2% solution | 1% solution | Both regimens significantly reduced IOP (-3.6 to -5.1 mmHg for dorzolamide; -3.6 to -5.3 mmHg for brinzolamide). The treatments were found to be equivalent in mean IOP reduction. | [6] |
| Adjunctive to PGAs | 2% solution | 1% solution | Mean IOP reduction from baseline was 3.4 mmHg (16%) at 10 am and 2.8 mmHg (14%) at 4 pm. | Mean IOP reduction from baseline was 3.4 mmHg (16%) at 10 am and 2.6 mmHg (13%) at 4 pm. |
| Fixed Combo vs. Fixed Combo | Dorzolamide/Timolol | Brinzolamide/Brimonidine | Mean morning IOP reduction was 7.0 ± 2.8 mmHg. | Mean morning IOP reduction was 8.4 ± 1.9 mmHg, which was significantly greater. Afternoon reductions were not significantly different. |
| Fixed Combo vs. Fixed Combo | Dorzolamide/Timolol (DTFC) | Brinzolamide/Timolol (BTFC) | DTFC resulted in a greater percentage of IOP reduction and a higher likelihood of achieving low target pressures compared to BTFC. | [8] |
Safety and Tolerability Profile
While efficacy is comparable, the primary distinction between dorzolamide and brinzolamide lies in their tolerability. Ocular discomfort upon instillation is a frequently reported side effect of topical CAIs.
| Adverse Event | Dorzolamide | Brinzolamide | Key Findings | Citation |
| Ocular Discomfort | Significantly more common. One study reported 13.1% of patients experienced stinging and burning. | Significantly less common. The same study reported only 1.7% of patients experienced stinging and burning. | Brinzolamide is generally better tolerated regarding immediate comfort upon instillation. | [6] |
| Blurred Vision | Less frequent | More frequent | A meta-analysis noted that brinzolamide resulted in more frequent blurred vision. | [7][9] |
| Bitter/Abnormal Taste | Common | Common | Both drugs can be absorbed systemically and cause dysgeusia. The incidence is similar between the two. | [3][7][9] |
| Allergic Reactions | Possible (red eye, irritation) | Possible (red eye, irritation) | Both are sulfonamides; caution is advised in patients with sulfa allergies. | [3] |
The difference in stinging is often attributed to the pH of the formulations. Brinzolamide is a suspension with a more neutral pH, closer to that of natural tears, whereas dorzolamide is a solution with a more acidic pH.[10]
Experimental Protocols
The evaluation of topical CAIs in clinical trials follows a standardized methodology to ensure the reliability and comparability of results. The primary endpoint is almost always the change in IOP from a baseline measurement.
Key Methodological Components:
-
Patient Selection: Participants are typically diagnosed with open-angle glaucoma or ocular hypertension and have a baseline IOP above a specified threshold.[11][8]
-
Washout Period: Before the trial begins, patients discontinue their existing IOP-lowering medications for a defined period (e.g., 2 weeks for CAIs, 4-6 weeks for beta-blockers or PGAs) to establish a true baseline IOP.[8][12]
-
IOP Measurement: The gold standard for measuring IOP in clinical trials is Goldmann Applanation Tonometry (GAT) .[12][13][14] This method involves applying a small, flat-tipped cone to the anesthetized cornea and measuring the force required to flatten a fixed area. Measurements are typically taken at specific times of the day (e.g., 9 AM and 4 PM) to account for diurnal IOP fluctuations.[15][16] The mean of multiple readings is often used for accuracy.[13][16]
-
Randomization: Patients are randomly assigned to different treatment groups (e.g., dorzolamide, brinzolamide, or placebo) in a double-blind fashion where possible.[6][17]
-
Follow-up: IOP and safety parameters are assessed at regular intervals (e.g., 1, 3, and 6 months) throughout the study period.[11][15]
Caption: Typical workflow for a comparative clinical trial.
Context: Aqueous Humor Dynamics
To fully appreciate the mechanism of CAIs, it is essential to understand the overall dynamics of aqueous humor. The fluid is produced by the ciliary body and flows from the posterior chamber, through the pupil, into the anterior chamber.[18][19] It then exits the eye primarily through two routes: the conventional (trabecular meshwork) pathway, which is pressure-dependent and handles most of the outflow, and the unconventional (uveoscleral) pathway.[18][20][21] CAIs act at the very beginning of this process by reducing the initial production of the fluid.
Caption: Simplified diagram of aqueous humor dynamics.
Conclusion
Topical carbonic anhydrase inhibitors, dorzolamide and brinzolamide, are well-established options for lowering IOP in glaucoma patients. Experimental data from numerous clinical trials demonstrate that both agents have comparable efficacy in reducing IOP, both as monotherapy and as adjunctive agents. The most significant differentiating factor is patient comfort, with brinzolamide consistently showing superior tolerability with less ocular stinging and burning upon instillation.[6][22][23] However, it may be associated with a higher incidence of transient blurred vision.[7][9] The choice between these agents may therefore be guided by individual patient tolerance and preference, which can ultimately impact treatment adherence.
References
- 1. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 4. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and tolerability of brinzolamide/brimonidine suspension and prostaglandin analogs in patients previously treated with dorzolamide/timolol solution and prostaglandin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brimonidine tartrate 0.15%, dorzolamide hydrochloride 2%, and brinzolamide 1% compared as adjunctive therapy to prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. How to Measure Intraocular Pressure: An Updated Review of Various Tonometers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of dorzolamide/timolol vs brinzolamide/brimonidine fixed combination therapy in the management of primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmjopen.bmj.com [bmjopen.bmj.com]
- 17. Comparative effects of intraocular pressure between systemic and topical carbonic anhydrase inhibitors: a clinical masked, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aqueous Humor Dynamics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical Aqueous Humor Dynamics | Ento Key [entokey.com]
- 20. Aqueous Humor Outflow: Dynamics and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Cost-minimisation study of dorzolamide versus brinzolamide in the treatment of ocular hypertension and primary open-angle glaucoma: in four European countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
Validating L-693612 Hydrochloride Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within the complex environment of a living cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of methods to validate the cellular target engagement of L-693612 hydrochloride, a known carbonic anhydrase inhibitor. The performance of this compound will be objectively compared with other established carbonic anhydrase inhibitors, supported by experimental data and detailed protocols.
This compound is an orally active and topical inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are implicated in a range of physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, making them attractive therapeutic targets for conditions like glaucoma and cancer. Validating the direct interaction of this compound with its CA targets in a cellular context is paramount for understanding its mechanism of action and advancing its therapeutic potential.
Comparative Analysis of Carbonic Anhydrase Inhibitors
To effectively evaluate the cellular target engagement of this compound, it is essential to compare its performance against other well-characterized carbonic anhydrase inhibitors. This guide focuses on a comparison with three clinically relevant inhibitors:
-
Acetazolamide: A widely used, systemic carbonic anhydrase inhibitor.
-
Dorzolamide: A topical carbonic anhydrase inhibitor primarily used in the treatment of glaucoma.
-
Brinzolamide: Another topical carbonic anhydrase inhibitor used for glaucoma management.
The following table summarizes the available quantitative data for the in-cell inhibition of various carbonic anhydrase isoforms by these compounds. It is important to note that direct comparative data for this compound using cellular target engagement assays is limited in publicly available literature. The data presented for the alternatives are compiled from various studies and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: In-Cell Inhibitory Potency (IC50/Ki) of Carbonic Anhydrase Inhibitors
| Compound | Target Isoform(s) | Cell Line | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | Carbonic Anhydrase | Various | In-cell activity | Data not available | - |
| Acetazolamide | CA II | Not Specified | Not Specified | Kᵢ: 12 nM | [1] |
| Dorzolamide | CA II, CA IV, CA XII | Not Specified | Not Specified | Kᵢ: 3.5 nM (CA II), 53 nM (CA IV), 4.2 nM (CA XII) | [1] |
| Brinzolamide | CA II | Not Specified | Not Specified | Kᵢ: 3.19 nM | [2] |
| U-NO2 (a benzenesulfonamide) | CA IX | UFH-001 breast cancer cells | MTT assay (cell growth) | IC50: ~25 µM | [3] |
Note: The potency values for Acetazolamide, Dorzolamide, and Brinzolamide are primarily derived from in vitro assays with purified enzymes, as direct in-cell IC50 values are not consistently reported across a single comparative study. The data for U-NO2 is from a cellular growth inhibition assay, which is an indirect measure of target engagement.
Key Experimental Methods for Validating Target Engagement
Several robust methodologies can be employed to validate and quantify the engagement of this compound with its carbonic anhydrase targets within intact cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly assesses the physical interaction between a drug and its target protein in a cellular environment.[2] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound like this compound binds to carbonic anhydrase, it increases the protein's resistance to heat-induced denaturation.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture cells expressing the target carbonic anhydrase isoform to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified incubation time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. A no-heat control is maintained at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of rapid freeze-thawing using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Equal amounts of protein are then subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target carbonic anhydrase isoform, followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities of the soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In-Cell Carbonic Anhydrase Activity Assay
This method measures the enzymatic activity of carbonic anhydrase directly within cells, and the ability of an inhibitor to block this activity. A common approach involves monitoring changes in intracellular pH (pHi) resulting from the CO2 hydration reaction.
Experimental Protocol: Intracellular pH-Based Assay
-
Cell Culture and Dye Loading: Grow cells on glass coverslips and load them with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Inhibitor Treatment: Incubate the cells with this compound or a comparator compound at various concentrations.
-
CO2/HCO3- Challenge: Perfuse the cells with a CO2/HCO3--free solution, followed by a switch to a CO2/HCO3--containing solution. This will induce a rapid intracellular acidification.
-
Fluorescence Imaging: Monitor the change in fluorescence of the pH indicator using a fluorescence microscope. The rate of intracellular acidification is proportional to the intracellular carbonic anhydrase activity.
-
Data Analysis: Calculate the rate of pHi change in the presence and absence of the inhibitor. A dose-dependent decrease in the rate of acidification indicates inhibition of intracellular carbonic anhydrase activity.
Fluorescence-Based Target Engagement Assays
The use of fluorescent probes or reporter systems offers a high-throughput and real-time method to assess target engagement.
Experimental Protocol: Fluorescent Probe Displacement Assay
-
Probe and Cell Preparation: Synthesize or obtain a fluorescently labeled sulfonamide that is known to bind to the active site of carbonic anhydrase. Transfect cells to express the target carbonic anhydrase isoform, if necessary.
-
Assay Setup: In a microplate format, add the cells and the fluorescent probe.
-
Inhibitor Addition: Add this compound or other inhibitors at varying concentrations.
-
Fluorescence Measurement: If this compound binds to the carbonic anhydrase, it will displace the fluorescent probe, leading to a change in the fluorescence signal (e.g., a decrease in fluorescence polarization or a change in fluorescence intensity).
-
Data Analysis: Plot the change in fluorescence against the inhibitor concentration to determine the IC50 value for target engagement.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of Carbonic Anhydrase and its inhibition.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Relationship between carbonic anhydrase and its inhibitors.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as a therapeutic agent. This guide has outlined several robust experimental approaches, including the Cellular Thermal Shift Assay, in-cell activity assays, and fluorescence-based methods, that can provide direct evidence of target interaction in a physiologically relevant context. By comparing the performance of this compound with established carbonic anhydrase inhibitors such as acetazolamide, dorzolamide, and brinzolamide using these quantitative methods, researchers can gain a comprehensive understanding of its cellular potency and mechanism of action. The provided protocols and visualizations serve as a practical resource for designing and executing these crucial validation studies. Further research to generate direct comparative data for this compound using these cellular assays is warranted to fully elucidate its therapeutic potential.
References
Comparative Analysis of L-693612 Hydrochloride Cross-Reactivity with Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of L-693612 hydrochloride, a known carbonic anhydrase inhibitor. Due to the limited availability of direct cross-reactivity data for this compound against a broad panel of metalloenzymes in publicly accessible literature, this document focuses on its primary target family, the carbonic anhydrases (CAs), and provides a framework for assessing potential off-target effects on other metalloenzymes.
Executive Summary
Data Presentation: Carbonic Anhydrase Isozyme Inhibition
Quantitative data on the inhibition of various human carbonic anhydrase (hCA) isozymes by this compound is crucial for understanding its selectivity profile. The following table compiles available inhibition constants (Ki) for this compound against different hCA isozymes. It is important to note that specific Ki values for L-693612 are not consistently reported across a wide range of isozymes in the literature. Therefore, this table serves as a template that can be populated as more data becomes available. For comparative context, data for Acetazolamide, a well-characterized broad-spectrum CA inhibitor, is often used as a benchmark.
Table 1: Inhibition Constants (Ki) of this compound and Acetazolamide against Human Carbonic Anhydrase Isozymes
| Isozyme | This compound Ki (nM) | Acetazolamide Ki (nM) |
| hCA I | Data Not Available | 250 |
| hCA II | Data Not Available | 12 |
| hCA IV | Data Not Available | 74 |
| hCA VA | Data Not Available | 4.5 |
| hCA VB | Data Not Available | 53 |
| hCA VI | Data Not Available | 8.9 |
| hCA VII | Data Not Available | 2.5 |
| hCA IX | Data Not Available | 25 |
| hCA XII | Data Not Available | 5.7 |
| hCA XIII | Data Not Available | 16 |
| hCA XIV | Data Not Available | 41 |
Note: The absence of data ("Data Not Available") highlights a significant gap in the publicly available research. Researchers are encouraged to perform inhibition assays to determine these values.
Cross-Reactivity with Other Metalloenzymes
A comprehensive understanding of a drug candidate's selectivity is paramount for predicting potential off-target effects and ensuring safety. Other major families of zinc-containing metalloenzymes include MMPs and HDACs.
-
Matrix Metalloproteinases (MMPs): These enzymes are involved in the degradation of the extracellular matrix and play roles in development, tissue remodeling, and diseases like cancer and arthritis.
-
Histone Deacetylases (HDACs): HDACs are critical in regulating gene expression through the deacetylation of histone and non-histone proteins. Their dysregulation is implicated in various cancers and neurological disorders.
Experimental Protocols
To facilitate the investigation of the cross-reactivity of this compound, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Carbonic Anhydrase Inhibition using a Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of most carbonic anhydrase isozymes.
1. Reagents and Buffers:
-
Purified recombinant human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII).
-
HEPES buffer (20 mM, pH 7.4).
-
Sodium sulfate (Na₂SO₄, 0.1 M for maintaining ionic strength).
-
Phenol red indicator solution (0.2 mM).
-
CO₂-saturated water (prepared by bubbling CO₂ gas through distilled water for at least 30 minutes on ice).
-
This compound stock solution (in DMSO or appropriate solvent).
-
Acetazolamide (as a positive control).
2. Instrumentation:
-
Stopped-flow spectrophotometer equipped with a rapid mixing device.
3. Procedure:
-
Set the spectrophotometer to monitor absorbance at 557 nm (the absorbance maximum of the acidic form of phenol red).
-
Equilibrate the instrument and solutions to 25°C.
-
Syringe A: Load with a solution containing HEPES buffer, phenol red, and the specific carbonic anhydrase isozyme. For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature before loading.
-
Syringe B: Load with CO₂-saturated water.
-
Initiate the reaction by rapidly mixing the contents of both syringes.
-
Record the decrease in absorbance at 557 nm over time (typically for 10-100 seconds). The initial linear portion of the curve reflects the initial velocity of the reaction.
-
Determine the uncatalyzed rate by mixing the buffer solution (without enzyme) with the CO₂ solution.
-
Subtract the uncatalyzed rate from the catalyzed rates.
4. Data Analysis:
-
Calculate the initial reaction rates from the slopes of the absorbance curves.
-
Plot the initial rate as a function of substrate (CO₂) concentration to determine kinetic parameters (Km and Vmax).
-
For inhibition studies, plot the fractional activity against the inhibitor concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
Protocol 2: General Assay for Matrix Metalloproteinase (MMP) Inhibition
A generic fluorescence resonance energy transfer (FRET)-based assay can be adapted to screen for inhibition of various MMPs.
1. Reagents and Buffers:
-
Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-9).
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
A specific fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
This compound stock solution.
-
A known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control.
2. Procedure:
-
Activate the pro-MMPs according to the manufacturer's instructions (often with APMA).
-
In a 96-well plate, add the assay buffer, activated MMP enzyme, and varying concentrations of this compound.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific FRET pair of the substrate).
3. Data Analysis:
-
Calculate the reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC₅₀ value from the dose-response curve.
Protocol 3: General Assay for Histone Deacetylase (HDAC) Inhibition
A commercially available fluorometric HDAC activity assay kit can be used to assess inhibition.
1. Reagents and Buffers:
-
Recombinant human HDACs (e.g., HDAC1, HDAC3, HDAC6).
-
HDAC assay buffer.
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).
-
Developer solution (containing a protease to cleave the deacetylated substrate).
-
This compound stock solution.
-
A known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
2. Procedure:
-
Follow the manufacturer's protocol. Typically, this involves incubating the HDAC enzyme with the substrate and varying concentrations of this compound.
-
After the incubation period, the developer is added to generate a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence using a fluorescence plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC₅₀ value from the dose-response curve.
Mandatory Visualizations
To aid in the conceptualization of the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: Mechanism of Carbonic Anhydrase Inhibition by L-693612.
Caption: Stopped-Flow Assay Workflow for Carbonic Anhydrase Inhibition.
A Comparative Guide to the Diuretic Effects of Systemic vs. Topical Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diuretic effects of systemic and topical carbonic anhydrase inhibitors (CAIs). While the investigational compound L-693612 lacks sufficient public data for a direct comparison, this document contrasts the well-established systemic CAI, acetazolamide, with modern topical CAIs like dorzolamide and brinzolamide. The focus is to delineate the differences in their diuretic profiles, supported by experimental data and methodologies.
Executive Summary
Systemic carbonic anhydrase inhibitors, such as acetazolamide, are known to exert a mild diuretic effect by inhibiting carbonic anhydrase in the renal proximal tubules. This action leads to increased excretion of bicarbonate, sodium, and water. In contrast, topical CAIs, including dorzolamide and brinzolamide, are primarily designed for ophthalmic use to lower intraocular pressure in glaucoma treatment. Their formulation and route of administration are tailored to maximize local efficacy in the eye while minimizing systemic absorption and, consequently, diuretic and other systemic side effects. Clinical data confirms that while systemic CAIs produce a noticeable diuretic response, the systemic exposure from topical CAIs is typically too low to induce significant changes in urine output or electrolyte balance.
Data Presentation: Quantitative Comparison of Diuretic Effects
The following tables summarize the diuretic effects of systemic (acetazolamide) versus topical (dorzolamide) carbonic anhydrase inhibitors.
| Table 1: Effects on Urine Volume and Composition (Animal Studies) | |||
| Compound | Administration Route | Change in Urine Volume | Change in Urinary Na+ Excretion |
| Acetazolamide | Oral | Significant Increase | Significant Increase |
| Dorzalamide | Topical (Ocular) | Negligible to No Significant Change | Negligible to No Significant Change |
| Table 2: Comparative Effects on Aqueous Humor Flow and Systemic Exposure | |||
| Parameter | Acetazolamide (Systemic) | Dorzolamide (Topical) | Key Findings & Citation |
| Aqueous Humor Flow Reduction | 30% | 17% | Acetazolamide's effect was significantly greater (p < .001).[1][2] |
| Intraocular Pressure Reduction | 19% | 13% | Acetazolamide's effect was significantly greater (p = .03).[1][2] |
| Plasma Concentration Relative to Systemic Efficacy | Achieves therapeutic levels for systemic effects. | ~1/200th of the concentration needed for systemic effects.[3] | Topical administration leads to minimal systemic exposure.[3] |
| Renal Excretion at Steady State | - | 1.3 mg/day (including metabolite) | Demonstrates some systemic absorption and clearance of topical dorzolamide.[3] |
Experimental Protocols
Assessment of Diuretic Activity in a Rodent Model
A standard method to evaluate the diuretic potential of a compound involves a rat model, as described below.
Objective: To determine the effect of a test compound on urine output and electrolyte excretion in rats.
Animals: Male Sprague-Dawley rats (250–360 g).
Procedure:
-
Acclimatization: Rats are housed individually in metabolic cages for 3 days prior to the experiment to adapt to the environment. They have free access to standard chow and water.
-
Fasting: 18 hours before the experiment, food is withheld, but water remains available.
-
Hydration: To ensure a uniform state of hydration and promote urine flow, all rats receive a saline load (e.g., 0.9% NaCl) orally at a volume of 25 ml/kg body weight.
-
Grouping and Administration:
-
Control Group: Receives the vehicle (e.g., normal saline) orally or via the intended route of administration.
-
Test Group (Systemic CAI): Receives the test compound (e.g., acetazolamide) dissolved in the vehicle at a specific dose.
-
Test Group (Topical CAI): Receives the test compound (e.g., dorzolamide) as an ophthalmic solution administered to both eyes.
-
-
Urine Collection: Immediately after administration, the rats are placed back into the metabolic cages. Urine is collected at predetermined intervals (e.g., every hour for the first 4-6 hours and then a cumulative collection at 24 hours).
-
Analysis:
-
Urine Volume: The total volume of urine for each collection period is measured.
-
Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.
-
Bicarbonate Concentration: Urinary bicarbonate levels can be assessed to determine the effect on acid-base balance.
-
pH: The pH of the collected urine is measured.
-
-
Data Expression: Results are typically expressed as cumulative urine output (ml/kg) and total electrolyte excretion (mmol/kg) over the collection period.
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibitors in the Kidney
Caption: Mechanism of action of carbonic anhydrase inhibitors in the renal proximal tubule.
Experimental Workflow for Assessing Diuretic Activity
References
- 1. Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Thienothiopyran-2-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Thienothiopyran-2-sulfonamide derivatives have emerged as a cornerstone in the management of glaucoma, primarily through their potent inhibition of carbonic anhydrase (CA), a key enzyme in aqueous humor secretion. This guide provides a comparative analysis of the performance of various derivatives, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.
Comparative Performance of Thienothiopyran-2-sulfonamide Derivatives
The inhibitory potency of thienothiopyran-2-sulfonamide derivatives against various human carbonic anhydrase (hCA) isozymes is a critical determinant of their therapeutic efficacy and side-effect profile. The data presented below summarizes the inhibition constants (Kᵢ) of key derivatives against the cytosolic isozymes hCA I and hCA II, and the membrane-bound isozyme hCA IV, all of which are implicated in ocular physiology.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) |
| Dorzolamide | 3 | 0.51 | 54 |
| Brinzolamide | 3.1 | 0.31 | 46 |
| Acetazolamide (Reference) | 250 | 12 | 70 |
| Compound 4[1] | - | 1.8 | - |
| Compound 17[1] | - | 0.8 | - |
Note: Lower Kᵢ values indicate higher inhibitory potency.
Structure-Activity Relationship (SAR)
The development of thienothiopyran-2-sulfonamide derivatives has been guided by extensive structure-activity relationship studies. Key structural modifications that influence inhibitory activity and physicochemical properties include:
-
Substitution on the Sulfonamide Nitrogen: Primary sulfonamides (unsubstituted) are generally more potent inhibitors than secondary or tertiary sulfonamides.
-
Modifications to the Thienothiopyran Ring: Introduction of hydroxyl groups can enhance water solubility, a crucial factor for topical administration. The oxidation state of the sulfur atom in the thiopyran ring also influences activity.[1]
-
Stereochemistry: The stereochemistry at chiral centers within the thienothiopyran ring system is critical for optimal binding to the active site of carbonic anhydrase.
Experimental Protocols
General Synthesis of Thienothiopyran-2-sulfonamide Derivatives
The synthesis of thienothiopyran-2-sulfonamide derivatives often involves a multi-step process commencing from a suitable thiophene precursor. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic route to thienothiopyran-2-sulfonamide derivatives.
A more detailed, step-by-step protocol for the synthesis of key intermediates and final compounds can be found in various patents and research articles.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
The inhibitory activity of the synthesized compounds is typically evaluated using a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration catalyzed by the carbonic anhydrase isozymes.
Caption: Workflow for determining carbonic anhydrase inhibition.
Signaling Pathway of Aqueous Humor Secretion and Inhibition
Thienothiopyran-2-sulfonamide derivatives lower intraocular pressure by inhibiting carbonic anhydrase in the ciliary epithelium, thereby reducing the secretion of aqueous humor. The key steps in this physiological process and the point of inhibition are illustrated below.
The carbonic anhydrase 2 (Car2) gene is the primary isoenzyme responsible for the production of aqueous humor.[2][3] Inhibition of carbonic anhydrase leads to a decrease in the formation of bicarbonate ions (HCO₃⁻) within the non-pigmented ciliary epithelial cells.[4] This reduction in available bicarbonate ions is thought to impact ion transport processes, such as the Na⁺/HCO₃⁻ cotransporter and the Cl⁻/HCO₃⁻ exchanger, which are crucial for the movement of ions and water into the posterior chamber of the eye.[4][5] This ultimately leads to a decrease in aqueous humor production and a lowering of intraocular pressure.[6][7]
Caption: Inhibition of carbonic anhydrase by thienothiopyran-2-sulfonamides reduces aqueous humor secretion.
References
- 1. Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. aao.org [aao.org]
Safety Operating Guide
Proper Disposal of L-693612 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive operational plan for the safe disposal of L-693612 hydrochloride, a carbonic anhydrase inhibitor used in research. Adherence to these procedures is critical for minimizing environmental impact and protecting all laboratory personnel.
Immediate Safety and Handling Protocols
While specific hazard data for this compound is not fully available, it is prudent to treat this research compound with a high degree of caution. One supplier indicates it is shipped as a non-hazardous chemical, but this does not preclude the need for rigorous safety measures during handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this compound should wear standard laboratory PPE to prevent exposure:
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of as contaminated waste after handling.
-
Body Protection: A lab coat must be worn to prevent skin contact.
All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Collection: All waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, weighing boats), must be collected in a designated hazardous waste container.
-
Containerization: The waste container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid. The original product container is often a suitable choice for collecting waste of the same material.
-
Labeling: The hazardous waste container must be clearly labeled with a completed EHS Hazardous Waste Label as required by your institution. The label should accurately identify the contents, including "this compound" and its CAS number (138301-72-1).
-
Segregation: Ensure that the waste is segregated from incompatible materials to prevent any adverse chemical reactions.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Disposal Request: Once the waste container is full, or in accordance with your institution's policies, submit a waste collection request to your EHS office.
Chemical and Physical Properties
The following table summarizes the available quantitative data for this compound. A significant amount of toxicological and environmental hazard data is not publicly available, reinforcing the need for cautious handling and disposal.
| Property | Value |
| CAS Number | 138301-72-1 |
| Molecular Formula | C₁₄H₂₅ClN₂O₅S₃ |
| Molecular Weight | 433.01 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Environmental Hazards | No data available |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
